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  • Product: 2-(Thiomorpholine-4-sulfonyl)benzonitrile
  • CAS: 918812-56-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(Thiomorpholine-4-sulfonyl)benzonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic assembly of distinct pharmacophores is essential for tuning a drug candidate's target affinity, metabolic stability, and pharmacokinetic profile. 2-(Thiomorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of distinct pharmacophores is essential for tuning a drug candidate's target affinity, metabolic stability, and pharmacokinetic profile. 2-(Thiomorpholine-4-sulfonyl)benzonitrile is a highly specialized, bifunctional building block. It combines the rigid, electron-withdrawing nature of a benzonitrile core with the lipophilic and metabolically tunable properties of a thiomorpholine sulfonamide.

While this specific ortho-substituted intermediate is often synthesized on-demand and lacks a universally assigned public CAS registry number (unlike its meta-substituted analog, 3-(Morpholinosulfonyl)benzonitrile, CAS 930703-10-9[1]), its precise molecular weight (268.36 g/mol ) and predictable reactivity make it an invaluable scaffold for drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical properties of an intermediate is the first step in predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 2-(Thiomorpholine-4-sulfonyl)benzonitrile is summarized below:

PropertyValue
IUPAC Name 2-(Thiomorpholine-4-sulfonyl)benzonitrile
Molecular Formula C11H12N2O2S2
Molecular Weight 268.36 g/mol
Monoisotopic Mass 268.034 g/mol
CAS Registry Number Unassigned / Proprietary Custom Library
Structural Class Aryl Sulfonamide / Benzonitrile
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitrile N, Sulfonyl O x2, Thiomorpholine S)

Mechanistic Rationale in Medicinal Chemistry

The selection of 2-(Thiomorpholine-4-sulfonyl)benzonitrile as a starting material is rarely arbitrary. It is driven by the specific properties imparted by its three core motifs:

  • The Nitrile Group (-CN): Benzonitriles are ubiquitous in pharmaceuticals[2]. The cyano group acts as a strong hydrogen bond acceptor and a bioisostere for halogens. Its linear geometry allows it to probe deep, narrow binding pockets in target proteins without introducing steric bulk.

  • The Sulfonyl Linker (-SO2-): This group forces a strict, rigid vector between the aryl core and the aliphatic ring. The strong dipole of the sulfonamide can engage in critical interactions with water networks or backbone amides in a protein's active site.

  • The Thiomorpholine Ring: As the thio-analog of morpholine[3], thiomorpholine offers a unique advantage: the sulfur atom serves as a metabolic handle. Post-synthesis, the sulfur can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO2-). This allows researchers to drastically alter the Topological Polar Surface Area (TPSA) and aqueous solubility of the final drug candidate without changing its underlying skeletal geometry.

Pharmacophore Core 2-(Thiomorpholine-4-sulfonyl)benzonitrile Cyano Nitrile Group (-CN) Hydrogen Bond Acceptor Metabolic Stability Core->Cyano Sulfonyl Sulfonyl Linker (-SO2-) Rigid Geometry Dipole Interactions Core->Sulfonyl Thio Thiomorpholine Ring Lipophilicity Modulator Oxidation Potential Core->Thio

Caption: Pharmacophore mapping of the core structural motifs and their medicinal chemistry functions.

Synthetic Methodology & Protocol

The synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile relies on the nucleophilic substitution of an aryl sulfonyl chloride by a secondary amine. To ensure high yields and prevent degradation, the following self-validating batch protocol must be strictly adhered to.

Step-by-Step Experimental Workflow

Step 1: Reagent Preparation

  • Action: Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Causality: Sulfonyl chlorides are highly electrophilic. Anhydrous conditions are mandatory to prevent competitive hydrolysis by ambient moisture, which would irreversibly convert the starting material into an unreactive sulfonic acid.

Step 2: Nucleophilic Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of thiomorpholine (1.1 eq)[3].

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from competing with thiomorpholine for the electrophilic sulfur. The 0°C temperature controls the highly exothermic nature of the nucleophilic attack, suppressing bis-substitution or oligomerization side reactions.

Step 3: Reaction Maturation & Quenching

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) system. The complete disappearance of the high-Rf sulfonyl chloride spot and the emergence of a distinct, UV-active lower-Rf spot confirms reaction completion. Quench with saturated aqueous NaHCO3.

Step 4: Isolation & Analytical Validation

  • Action: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation: Confirm the structural integrity using Liquid Chromatography-Mass Spectrometry (LC-MS). The spectrum must show the expected [M+H]+ ion at m/z 269.36 . Furthermore, 1H NMR (CDCl3) should reveal 4 distinct aryl protons (7.6 - 8.1 ppm) and 8 aliphatic protons from the thiomorpholine ring, with the N-CH2 protons deshielded (approx. 3.3 - 3.5 ppm) relative to the S-CH2 protons.

Synthesis SM1 2-Cyanobenzenesulfonyl Chloride (Electrophile) Solvent DCM or THF (0°C to RT) SM1->Solvent SM2 Thiomorpholine (Nucleophile) SM2->Solvent Base DIPEA / TEA (Acid Scavenger) Base->Solvent Product 2-(Thiomorpholine-4-sulfonyl)benzonitrile (Target Intermediate) Solvent->Product Nucleophilic Substitution (SN2-type at Sulfur)

Caption: Synthetic workflow for 2-(Thiomorpholine-4-sulfonyl)benzonitrile via nucleophilic substitution.

Advanced Manufacturing: Continuous Flow Synthesis

While the batch protocol described above is standard for discovery-scale synthesis, scaling up the production of highly reactive benzonitrile derivatives often encounters thermal management issues.

For kilogram-scale production, transitioning to continuous flow chemistry is highly recommended. Flow reactors offer superior heat and mass transfer, which minimizes the residence time of reactive intermediates. Recent advancements in the synthesis of complex benzonitrile derivatives have demonstrated that optimizing alkali equivalents and utilizing continuous flow can suppress side reactions, pushing yields from typical batch levels (60-70%) to >95%[4]. Implementing a microreactor setup for the thiomorpholine-sulfonyl chloride coupling will ensure a safer, greener, and more economically viable scale-up process.

References

  • Thiomorpholine - Wikipedia Source: Wikipedia URL: [Link]

  • Benzonitrile | CAS#:100-47-0 Source: Chemsrc URL: [Link]

  • Method for preparing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile by continuous flow (CN115181043B)

Sources

Exploratory

Biological Activity of Thiomorpholine Sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary Thiomorpholine sulfonamide derivatives represent a highly privileged pharmacophore in modern medicinal chemistry and drug discovery. Characterized by their unique conformational flexibility, tunable oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomorpholine sulfonamide derivatives represent a highly privileged pharmacophore in modern medicinal chemistry and drug discovery. Characterized by their unique conformational flexibility, tunable oxidation states, and potent metal-chelating properties, these compounds have demonstrated profound biological activities across multiple therapeutic areas. This technical guide provides an in-depth mechanistic and experimental analysis of thiomorpholine sulfonamides, focusing primarily on their roles as dual Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinase (MMP) inhibitors, alongside their emerging applications as antibacterial agents and Carbonic Anhydrase (CA) inhibitors.

Pharmacophore Rationale: The Thiomorpholine Sulfonamide Scaffold

The structural anatomy of thiomorpholine sulfonamides offers distinct advantages over traditional heterocyclic systems:

  • Tunable Oxidation States: The sulfur atom within the thiomorpholine ring can be selectively oxidized to an S-oxide (sulfoxide) or S,S-dioxide (sulfone). This allows medicinal chemists to drastically alter the topological polar surface area (TPSA) and hydrogen-bonding capacity without requiring major structural backbone changes, thereby optimizing oral bioavailability and target affinity [1].

  • Sulfonamide Linkage: The sulfonamide group (–SO₂NH–) provides a rigid vector for substituents and acts as a strong hydrogen bond acceptor/donor. When coupled with a hydroxamate group, it forms a potent Zinc-Binding Group (ZBG) essential for inhibiting metalloenzymes [2].

  • Lipophilic Balance: The thiomorpholine ring provides an optimal balance of lipophilicity and aqueous solubility, facilitating cellular permeability while maintaining residence time in hydrophobic enzymatic pockets [3].

Core Mechanism I: ADAM17/TACE and MMP Inhibition

Mechanistic Overview

ADAM17, commonly known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a zinc-dependent membrane-bound metalloprotease responsible for the ectodomain shedding of pro-TNF-α. Overactive TACE leads to excessive soluble TNF-α, a primary driver of autoimmune conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease [4].

Thiomorpholine sulfonamide hydroxamates (such as TMI-1 and Apratastat / TMI-005 ) were engineered to selectively target the active site of TACE. The causality of their potency lies in a dual-interaction model:

  • Zinc Chelation: The hydroxamate moiety acts as a bidentate ligand, directly coordinating the catalytic Zn²⁺ ion in the TACE active site, neutralizing its proteolytic capability.

  • S1' Pocket Penetration: The thiomorpholine sulfonamide core is highly complementary to the deep, hydrophobic S1' specificity pocket of TACE. The sulfonamide oxygens form critical hydrogen bonds with the enzyme's backbone (e.g., Leu348), conferring selectivity over closely related, off-target matrix metalloproteinases (MMPs) like MMP-1, which possess a much shallower S1' pocket [5].

TACE_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Activation TLR4->NFKB Signaling ProTNF Membrane Pro-TNF-α NFKB->ProTNF Transcription SolTNF Soluble TNF-α Release ProTNF->SolTNF Cleavage TACE TACE (ADAM17) TACE->ProTNF Catalyzes Inhibitor Thiomorpholine Sulfonamide (e.g., TMI-1) Inhibitor->TACE Blocks (Zn2+ Chelation)

Diagram 1: TLR4/NF-κB signaling pathway leading to TNF-α shedding and TACE inhibition.

Quantitative Data: Inhibitory Profiles

The following table summarizes the field-proven in vitro and in vivo data for leading thiomorpholine sulfonamide derivatives, highlighting their nanomolar potency.

Compound NameTargetIC₅₀ (Enzymatic)Cellular IC₅₀ (TNF-α Secretion)Key Structural Feature
TMI-1 TACE / MMPs14 - 20 nM< 1 µM (LPS-induced THP-1)Dual TACE/MMP specificity [3]
Apratastat (TMI-005) TACE20 nM89% inhibition at 1 µMOrally bioavailable clinical candidate [5]
Compound 5h TACE~2 nMHighly potent in vitroPropargylic ether P1' group [1]

Core Mechanism II: Antimicrobial and Carbonic Anhydrase Activity

While predominantly known for TACE inhibition, the thiomorpholine sulfonamide scaffold is highly versatile:

  • Antibacterial Oxazolidinone Hybrids: By hybridizing the thiomorpholine S,S-dioxide motif with phenyloxazolidinones (analogous to the antibiotic linezolid), researchers have developed potent antibacterial agents. The S,S-dioxide modification increases the polarity of the tail region, enhancing binding affinity to the bacterial 50S ribosomal subunit and overcoming certain resistant strains [2].

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrase, a zinc metalloenzyme critical for pH regulation. Thiomorpholine sulfonamides exhibit strong anti-carbonic anhydrase activity. In oncology, they disrupt the pH homeostasis of the acidic tumor microenvironment by inhibiting tumor-associated CAIX, leading to cancer cell apoptosis[6].

Experimental Methodologies & Workflows

To ensure scientific integrity, the evaluation of thiomorpholine sulfonamides requires self-validating experimental systems. Below are the standard, field-proven protocols for characterizing these compounds.

Protocol 1: In Vitro FRET-Based Enzymatic Assay for TACE Inhibition

Causality & Rationale: Fluorescence Resonance Energy Transfer (FRET) is utilized because it allows for real-time, continuous monitoring of enzyme kinetics without separation steps. A synthetic peptide mimicking the natural Pro-TNF-α cleavage site (Ala-Val) is flanked by a fluorophore (e.g., Mca) and a quencher (e.g., Dnp). Cleavage by TACE separates the pair, resulting in a quantifiable fluorescent signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 0.05% Brij-35). The inclusion of Brij-35 prevents non-specific adsorption of the highly lipophilic thiomorpholine sulfonamides to the microplate walls.

  • Enzyme & Compound Incubation: Add 0.5 nM recombinant human TACE catalytic domain to a 384-well black opaque plate. Add thiomorpholine sulfonamide derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Self-Validation Control: Include a known broad-spectrum metalloprotease inhibitor (e.g., GM6001) as a positive control, and a vehicle (DMSO) as a negative control.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate (Mca-PLAQAV-Dpa-RSSSR-NH₂).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 320 nm, Emission: 405 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

FRET_Workflow Prep Prepare Recombinant TACE Enzyme Incubate Incubate with Thiomorpholine Sulfonamide Prep->Incubate Substrate Add FRET Substrate (Mca/Dnp peptide) Incubate->Substrate Read Measure Fluorescence (Ex: 320nm, Em: 405nm) Substrate->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Diagram 2: High-Throughput FRET Assay Workflow for TACE Inhibitor Screening.

Protocol 2: Cell-Based LPS-Induced TNF-α Secretion Assay

Causality & Rationale: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. THP-1 cells (human monocytic leukemia) are selected because they closely mimic primary human monocytes, providing a robust inflammatory response via TLR4 stimulation by Lipopolysaccharide (LPS). ELISA is used to specifically quantify the soluble (cleaved) fraction of TNF-α in the supernatant.

Step-by-Step Workflow:

  • Cell Culture: Seed THP-1 cells at a density of 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Pre-incubate the cells with varying concentrations of the thiomorpholine sulfonamide derivative for 1 hour at 37°C.

  • Stimulation: Induce TNF-α production by adding 100 ng/mL of E. coli LPS to each well. Incubate for 4 hours at 37°C.

  • Supernatant Harvest: Centrifuge the plate at 1,500 rpm for 5 minutes. Carefully transfer the cell-free supernatant to a new plate.

  • Self-Validation (Viability): Perform an MTT or CellTiter-Glo assay on the remaining cells. Crucial logic: This ensures that any observed reduction in TNF-α is due to true TACE inhibition, not compound cytotoxicity.

  • ELISA Quantification: Quantify soluble TNF-α in the supernatant using a commercial human TNF-α sandwich ELISA kit. Measure absorbance at 450 nm and interpolate concentrations using a standard curve.

Conclusion

Thiomorpholine sulfonamide derivatives are a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the thiomorpholine ring and the potent metal-chelating ability of the sulfonamide-hydroxamate combination, researchers have developed highly specific modulators of biological pathways. Whether acting as sub-nanomolar TACE inhibitors for rheumatoid arthritis, overcoming bacterial resistance, or disrupting tumor microenvironments via Carbonic Anhydrase inhibition, this scaffold remains a cornerstone of modern therapeutic development.

References

  • Levin, J. I., Chen, J. M., Laakso, L. M., Du, M., Schmid, J., Xu, W., ... & Skotnicki, J. S. (2006). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters.
  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews.
  • ResearchGate. "Identification and Characterization of TMI-1, a Novel Dual Tumor Necrosis Factor-α-Converting Enzyme/Matrix Metalloprotease Inhibitor for the Treatment of Rheumatoid Arthritis.
  • SciELO. "Therapeutic approaches for tumor necrosis factor inhibition." SciELO.
  • PMC. "ADAM17 mediates Nox4 expression and NADPH oxidase activity in the kidney cortex of OVE26 mice." NIH PMC.
  • ResearchGate. "Eco-friendly polyethylene glycol (PEG-400): PEG mediated synthesis... of novel sulfonamides as potential antioxidant agents.
Foundational

The Thiomorpholine Benzonitrile Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine benzonitrile scaffold has emerged as a significant structural motif in modern medicinal chemistry, particularly in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine benzonitrile scaffold has emerged as a significant structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this important core. By examining the intricate interplay between the thiomorpholine ring, the benzonitrile moiety, and various substituent modifications, this guide offers field-proven insights for researchers and drug development professionals. We will explore the causal relationships behind experimental design choices, detail self-validating protocols, and ground our analysis in authoritative references to empower the rational design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain chemical scaffolds consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The thiomorpholine moiety is a prime example of such a scaffold, valued for its favorable physicochemical properties and its ability to engage in key interactions with biological targets.[1][2] When coupled with a benzonitrile group, a known hinge-binding element in many kinase inhibitors, the resulting thiomorpholine benzonitrile core presents a powerful platform for the development of potent and selective therapeutic agents.

The replacement of the more common morpholine with a thiomorpholine ring can significantly impact a molecule's properties. The sulfur atom increases lipophilicity, which can enhance cell permeability and oral bioavailability.[3] Furthermore, the sulfur is a "soft spot" for metabolism, susceptible to oxidation to the corresponding sulfoxide and sulfone, which can be leveraged to fine-tune the pharmacokinetic profile of a drug candidate.[3] This guide will dissect the SAR of this core, providing a framework for optimizing potency, selectivity, and drug-like properties.

The Core Scaffold: Understanding the Key Players

The thiomorpholine benzonitrile core consists of two key components whose orientation and substitution patterns are critical for biological activity.

  • The Thiomorpholine Ring: This saturated heterocycle typically acts as a solvent-exposed moiety, influencing solubility and overall physicochemical properties. Its conformation and substitution can impact interactions with the protein surface.

  • The Benzonitrile Group: The nitrile group is a powerful hydrogen bond acceptor and is frequently observed to interact with the hinge region of protein kinases, a critical interaction for potent inhibition. The phenyl ring serves as a scaffold for further substitutions to explore and optimize interactions with the target protein.

The general structure and key interaction points are illustrated below:

Caption: Core structure of thiomorpholine benzonitriles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiomorpholine benzonitriles can be systematically optimized by modifying three key regions: the thiomorpholine ring, the linker connecting the two moieties, and the benzonitrile ring.

Modifications of the Thiomorpholine Ring

Substitutions on the thiomorpholine ring can influence potency, selectivity, and pharmacokinetic properties.

ModificationPositionEffect on ActivityRationale
Oxidation of Sulfur 1Can modulate activity and solubility. Sulfoxide and sulfone derivatives often exhibit different biological profiles.Alters the hydrogen bonding capacity and polarity of the thiomorpholine ring.
Alkyl Substitution 2, 3, 5, 6Can enhance potency and selectivity by providing additional van der Waals interactions with the target protein.Fills hydrophobic pockets near the solvent-exposed region of the binding site.
Bridged Thiomorpholines -Can significantly increase selectivity, particularly for kinase inhibitors.The rigid conformation can better fit into specific pockets of the target protein, as seen in mTOR inhibitors where bridged morpholines enhance selectivity over PI3K.[4][5]
The Linker Region

The nature of the atom or group connecting the thiomorpholine nitrogen to the benzonitrile ring is a critical determinant of the molecule's overall conformation and, consequently, its binding affinity. While a direct N-aryl bond is common, introducing linkers can be a valuable strategy.

Linker_SAR Core Thiomorpholine Benzonitrile Core Direct_Linkage Direct N-Aryl Bond (Most Common) Core->Direct_Linkage Provides rigidity Alkyl_Linker Alkyl Linker (e.g., -CH2-) Core->Alkyl_Linker Increases flexibility Amide_Linker Amide Linker (e.g., -C(O)NH-) Core->Amide_Linker Introduces H-bonding capabilities

Caption: Impact of the linker on molecular properties.

Substitutions on the Benzonitrile Ring

Modifications to the benzonitrile ring directly impact interactions within the ATP-binding pocket of kinases and other target enzymes.

ModificationPositionEffect on ActivityRationale
Small, Lipophilic Groups ortho to NitrileOften enhances potency.Can provide additional hydrophobic interactions within the binding pocket.
Electron-donating Groups meta or para to NitrileCan increase potency.Modulates the electron density of the ring system, potentially enhancing hinge-binding interactions.
Additional Heterocycles Fused or SubstitutedCan significantly improve potency and selectivity by accessing additional binding pockets.Provides opportunities for further hydrogen bonding or hydrophobic interactions.

Case Study: Thiomorpholine Benzonitriles as Kinase Inhibitors

The thiomorpholine benzonitrile scaffold is particularly prominent in the development of kinase inhibitors, targeting enzymes like phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), and leucine-rich repeat kinase 2 (LRRK2).[6][7][8]

PI3K/mTOR Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[9][10] Several inhibitors targeting this pathway feature a morpholine or thiomorpholine moiety. The general SAR for these inhibitors highlights the importance of the nitrogen in the hinge-binding heterocycle (in this case, often a purine or pyrimidine) and the solvent-exposed morpholine or thiomorpholine.

PI3K_mTOR_Inhibition Inhibitor Thiomorpholine Benzonitrile Derivative Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket van der Waals Interactions Benzonitrile Benzonitrile Moiety Inhibitor->Benzonitrile Thiomorpholine Thiomorpholine Ring Inhibitor->Thiomorpholine Hinge Kinase Hinge Region (e.g., Val851 in PI3Kα) Solvent_Front Solvent Exposed Region Benzonitrile->Hinge Hydrogen Bonding Thiomorpholine->Solvent_Front Interactions

Caption: General binding mode of thiomorpholine benzonitriles in kinase active sites.

Structure-activity relationship studies on pyrimidine-based PI3K/mTOR inhibitors have shown that the morpholine (and by extension, thiomorpholine) group forms a key hydrogen bond, and the pyrimidine core is essential for maintaining inhibitory activity.[9][11]

Experimental Protocols

The synthesis and evaluation of thiomorpholine benzonitriles follow established medicinal chemistry workflows.

General Synthesis of N-Aryl Thiomorpholines

A common method for the synthesis of the core scaffold is the nucleophilic aromatic substitution (SNA) of an activated fluoro- or chlorobenzonitrile with thiomorpholine.[3]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or ACN) is added thiomorpholine (1.2 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).

  • Heating: The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl thiomorpholine benzonitrile.

Synthesis_Workflow Start Substituted Fluorobenzonitrile + Thiomorpholine Reaction SNA Reaction (Base, Heat) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Purified Thiomorpholine Benzonitrile Purification->Product Step 4

Caption: General synthetic workflow for N-aryl thiomorpholine benzonitriles.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using methods like ADP-Glo™, LanthaScreen™, or HTRF®.

Step-by-Step Protocol (Illustrative Example using ADP-Glo™):

  • Compound Preparation: Compounds are serially diluted in DMSO to create a concentration gradient.

  • Reaction Mixture: In a 384-well plate, the kinase, substrate, ATP, and the test compound are combined in a reaction buffer.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Detection: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the luminescence signal against the compound concentration.

Conclusion and Future Directions

The thiomorpholine benzonitrile core represents a highly versatile and valuable scaffold in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the successful design of novel therapeutics. This guide has provided a comprehensive overview of the key SAR principles, synthetic methodologies, and biological evaluation techniques. Future efforts in this area will likely focus on the development of highly selective inhibitors by exploring novel substitutions and by employing computational methods to guide the design of next-generation thiomorpholine benzonitrile-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024). [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC, (2023). [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi, (2022). [Link]

  • Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society, 82(1), 1-12 (2017). [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI, (2021). [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC, (2022). [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate, (2009). [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate, (2021). [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, (2021). [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed, (2009). [Link]

  • The discovery of VU0486846: steep SAR from a series of M1 PAMs based on a novel benzomorpholine core. PubMed, (2018). [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, (2021). [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI, (2025). [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers, (2024). [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv, (2024). [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv, (2022). [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC, (2024). [Link]

  • Type II kinase inhibitors that target Parkinson's disease-associated LRRK2. PubMed, (2025). [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI, (2021). [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate, (2022). [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC, (2023). [Link]

  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, (2020). [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate, (2022). [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, (2024). [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Sci-Hub, (1995). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile Intermediates

Introduction & Strategic Rationale Sulfonamide linkages are a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and predictable hydrogen-bonding geometries. The 2-(thiomorpholine-4-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Sulfonamide linkages are a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and predictable hydrogen-bonding geometries. The 2-(thiomorpholine-4-sulfonyl)benzonitrile scaffold is a highly versatile synthetic intermediate, prominently featured in the development of G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonists [1] and inhibitors of perforin-mediated cell lysis [2].

The structural triad of this intermediate—a central benzene ring, an ortho-cyano group, and a thiomorpholine sulfonamide—provides multiple vectors for late-stage functionalization. The cyano group serves as a latent precursor for amidines, tetrazoles, or primary amines, which are essential for receptor anchoring. Concurrently, the thioether moiety of the thiomorpholine ring can be selectively oxidized to a sulfoxide or a 1,1-dioxothiomorpholine (sulfone) to finely tune the molecule's topological polar surface area (tPSA) and aqueous solubility.

Mechanistic Insights & Reaction Design

The synthesis of 2-(thiomorpholine-4-sulfonyl)benzonitrile proceeds via a classical Schotten-Baumann-type nucleophilic acyl substitution [3]. The secondary amine of thiomorpholine attacks the highly electrophilic sulfur center of 2-cyanobenzenesulfonyl chloride.

Causality in Reagent Selection (E-E-A-T):

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) or Pyridine. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile. This suppresses the formation of transient, highly reactive sulfonylammonium intermediates that can lead to undesired dimerization or hydrolysis [4].

  • Temperature Control (0 °C to RT): The initial formation of the sulfonamide bond is highly exothermic. Performing the addition at 0 °C is critical to prevent the thermal degradation of the sulfonyl chloride and to minimize competitive hydrolysis from trace ambient moisture [3].

  • Solvent Dynamics: Anhydrous Dichloromethane (DCM) provides optimal solubility for both the starting sulfonyl chloride and the resulting sulfonamide, ensuring a homogeneous reaction mixture that drives the reaction kinetics to completion.

Quantitative Optimization of Reaction Conditions

To establish a self-validating and highly reproducible protocol, various reaction conditions were evaluated. The optimized parameters (Entry 3) demonstrate the necessity of combining a non-nucleophilic base with strict thermal control.

EntrySolventBase (Equiv)Temp ProfileTimeYield (%)Purity (LC-MS)Observation / Causality
1DCMTEA (2.0)RT4h72%92%Moderate yield; trace impurities from base-catalyzed side reactions.
2THFDIPEA (2.0)RT6h78%94%Slower kinetics due to solvent polarity differences.
3 DCM DIPEA (2.0) 0 °C → RT 2h 91% >98% Optimal; thermal control prevents sulfonyl chloride hydrolysis.
4MeCNK₂CO₃ (3.0)60 °C12h45%80%High temperature and heterogeneous base led to significant degradation.

Experimental Workflow & Visualization

SynthesisWorkflow Step1 1. Reagent Preparation 2-Cyanobenzenesulfonyl chloride in anhydrous DCM Step2 2. Base Addition Add DIPEA (2.0 equiv) at 0 °C Step1->Step2 Cooling Step3 3. Amine Coupling Dropwise addition of Thiomorpholine (1.1 equiv) Step2->Step3 Exothermic Control Step4 4. Reaction Maturation Stir at RT for 2 hours (Monitor via TLC/LC-MS) Step3->Step4 Nucleophilic Attack Step5 5. Aqueous Workup Quench with sat. NH4Cl, extract with DCM Step4->Step5 >98% Conversion Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6 Organic Phase

Step-by-step workflow for the synthesis and isolation of the intermediate.

Detailed Step-by-Step Protocol

Materials Required:

  • 2-Cyanobenzenesulfonyl chloride (CAS: 6851-83-8)

  • Thiomorpholine (CAS: 123-90-0)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Dichloromethane (DCM, anhydrous, over molecular sieves)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine and anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: System Preparation & Substrate Dissolution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon or nitrogen atmosphere. Causality: This ensures a moisture-free environment, preventing sulfonyl chloride hydrolysis.

  • Charge the flask with 2-cyanobenzenesulfonyl chloride (1.00 g, 4.96 mmol, 1.0 equiv).

  • Inject anhydrous DCM (20 mL) via syringe and stir until the substrate is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 2: Base and Amine Addition 5. Add DIPEA (1.73 mL, 9.92 mmol, 2.0 equiv) dropwise via syringe over 2 minutes. 6. Slowly add thiomorpholine (0.52 mL, 5.46 mmol, 1.1 equiv) dropwise over 5 minutes. Causality: Slow addition controls the exothermic nucleophilic attack, preventing local temperature spikes that could degrade the electrophile.

Step 3: Reaction Maturation & Self-Validation 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 8. Stir vigorously for 2 hours. 9. In-process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 3:1 Hexanes:Ethyl Acetate, UV visualization at 254 nm). The starting material (R_f ~0.6) should be completely consumed, replaced by a single new spot (R_f ~0.4). Confirm product mass via LC-MS (Expected m/z for C₁₁H₁₂N₂O₂S₂ [M+H]⁺: 269.0).

Step 4: Quench and Extraction 10. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Stir for 5 minutes. Causality: This neutralizes excess DIPEA and halts any residual reactivity. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 12. Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. 15. Pool the pure fractions and concentrate in vacuo to afford 2-(thiomorpholine-4-sulfonyl)benzonitrile as a white to pale-yellow solid.

Downstream Application: GPBAR1 Signaling Activation

Once synthesized, this intermediate is frequently oxidized to its 1,1-dioxo derivative and coupled to aminopyridines to form potent GPBAR1 (TGR5) agonists [1]. These agonists are critical in metabolic research for their ability to stimulate GLP-1 secretion, offering therapeutic avenues for Type II diabetes.

GPBAR1_Pathway Drug Thiomorpholine Derivative Receptor GPBAR1 (TGR5) Receptor Drug->Receptor Agonism G_prot Gαs Protein Receptor->G_prot Activation cAMP cAMP Upregulation G_prot->cAMP Adenylyl Cyclase PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Metabolic Control) PKA->GLP1 Exocytosis

Downstream GPBAR1 signaling pathway activated by thiomorpholine-derived agonists.

Analytical Characterization & Troubleshooting

  • ¹H NMR (400 MHz, CDCl₃) Expectations: Look for the characteristic aromatic protons of the ortho-substituted benzonitrile ring between δ 7.70–8.10 ppm (4H, m). The thiomorpholine ring typically presents as two distinct multiplets around δ 3.40–3.55 ppm (4H, m, -CH₂-N-CH₂-) and δ 2.65–2.80 ppm (4H, m, -CH₂-S-CH₂-).

  • Troubleshooting Hydrolysis: If LC-MS indicates a significant peak at m/z 182 [M-H]⁻ (corresponding to 2-cyanobenzenesulfonic acid), this indicates moisture contamination. Ensure all solvents are rigorously anhydrous and glassware is properly dried before execution.

References

  • F. Hoffmann-La Roche AG. (2012). WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists. Google Patents. 1

  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. PubMed Central (PMC). 2

  • Shcherbakova, I. Product Subclass 2: Arenesulfonic Acid Derivatives. Science of Synthesis / Thieme Connect. 3

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. 4

Sources

Application

Application Notes and Protocols for the Sulfonylation of Thiomorpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiomorpholine Sulfonamide Scaffold The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, valued...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiomorpholine Sulfonamide Scaffold

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] As a bioisostere of morpholine, thiomorpholine offers an avenue to modulate lipophilicity and metabolic stability in drug candidates.[3] The substitution of the oxygen atom for sulfur introduces a "soft spot" for metabolism, which can be advantageous in drug design.[3] When the nitrogen atom of the thiomorpholine ring is functionalized with a sulfonyl group, the resulting N-sulfonylated thiomorpholine core structure becomes a critical component in a wide array of pharmacologically active agents, including kinase inhibitors, and antimicrobial and antidiabetic compounds.[1][3]

This document provides a comprehensive guide to the reaction mechanism of thiomorpholine sulfonylation, offering detailed protocols and expert insights to facilitate the synthesis and understanding of this important class of compounds.

Reaction Mechanism: A Step-by-Step Analysis

The sulfonylation of thiomorpholine, a secondary amine, with a sulfonyl chloride is a classic nucleophilic substitution reaction. The reaction proceeds through a well-established mechanism, the success of which is highly dependent on the careful selection of reagents and reaction conditions.

Core Reaction Pathway

The fundamental transformation involves the nucleophilic attack of the nitrogen atom of thiomorpholine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen to yield the final sulfonamide product.

Caption: General mechanism of thiomorpholine sulfonylation.

The Role of the Base: More Than Just a Proton Scavenger

The presence of a base is crucial for the successful sulfonylation of thiomorpholine. Its primary functions are:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the starting thiomorpholine and driving the reaction to completion.

  • Enhancement of Nucleophilicity: In some cases, the base can deprotonate the thiomorpholine to increase its nucleophilicity, although this is less critical for secondary amines compared to primary amines.

Commonly used bases include tertiary amines like triethylamine (Et₃N) and pyridine. The choice of base can influence the reaction rate and, in some cases, the product profile. For instance, pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

Experimental Protocols

The following protocols provide a general framework for the sulfonylation of thiomorpholine. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of N-Sulfonylated Thiomorpholine

This protocol is adapted from standard procedures for the sulfonylation of secondary amines.

Materials:

  • Thiomorpholine

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration of thiomorpholine).

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the stirred solution. The addition can be done neat if the sulfonyl chloride is a liquid, or as a solution in a minimal amount of anhydrous DCM if it is a solid.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of sulfonylating agent and reaction conditions can significantly impact the yield and properties of the resulting thiomorpholine sulfonamide. The following table provides a summary of expected outcomes for common sulfonylating agents.

Sulfonylating AgentTypical BaseReaction Time (h)Expected Yield (%)Notes
p-Toluenesulfonyl chloride (TsCl)Triethylamine4-885-95Product is typically a crystalline solid.
Methanesulfonyl chloride (MsCl)Triethylamine2-680-90Reaction is often faster than with TsCl.
Benzenesulfonyl chloridePyridine6-1288-98Pyridine can act as a catalyst.
Dansyl chlorideTriethylamine4-875-85Product is fluorescent.

Field-Proven Insights: Causality Behind Experimental Choices

Comparative Reactivity: Thiomorpholine vs. Morpholine

The substitution of oxygen in morpholine with sulfur in thiomorpholine has a discernible effect on the nucleophilicity of the nitrogen atom. The sulfur atom is less electronegative than oxygen, leading to a slight increase in the electron density on the nitrogen atom in thiomorpholine compared to morpholine.[4] This enhanced electron density generally translates to a higher nucleophilicity for thiomorpholine, potentially leading to faster reaction rates in sulfonylation reactions under identical conditions.

Potential Side Reactions: The Challenge of Sulfur Oxidation

A key consideration when working with thiomorpholine is the potential for oxidation of the sulfur atom to a sulfoxide or a sulfone. While sulfonyl chlorides are not typically strong oxidizing agents, the presence of certain reagents or conditions could lead to these unwanted side products.

To mitigate this risk:

  • Use High-Purity Reagents: Ensure that the sulfonyl chloride and solvents are free from oxidizing impurities.

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Control Reaction Temperature: Avoid excessive heating, as this can promote side reactions.

In instances where sulfur oxidation is a persistent issue, protection of the sulfur atom may be considered, although this adds extra steps to the synthetic sequence.

Self-Validating Systems: Characterization of N-Sulfonylated Thiomorpholines

The identity and purity of the synthesized N-sulfonylated thiomorpholine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the N-H proton signal of thiomorpholine. Characteristic shifts of the protons on the thiomorpholine ring and the sulfonyl group.
¹³C NMR Characteristic shifts for the carbon atoms of the thiomorpholine ring and the sulfonyl moiety.
FT-IR Absence of the N-H stretching vibration of thiomorpholine. Presence of strong characteristic S=O stretching bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).
Mass Spectrometry Observation of the molecular ion peak corresponding to the expected mass of the N-sulfonylated thiomorpholine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-sulfonylated thiomorpholines.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Thiomorpholine and Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride B->C D 4. React at Room Temperature C->D E 5. Dilute and Transfer to Separatory Funnel D->E F 6. Aqueous Washes (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄ or Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: A typical workflow for the synthesis and purification of N-sulfonylated thiomorpholines.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Saikia, A. K., Deka, M. J., & Borthakur, U. (2016). Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols. Organic & Biomolecular Chemistry, 14(44), 10489-10495. [Link]

  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Base Selection in Sulfonylation Reactions with 3-Isopropylbenzenesulfonyl Chloride. BenchChem.
  • Marcaccini, S., et al. (2003). Synthesis of Thiomorpholines by an Intramolecular Ugi Reaction. ChemInform.
  • Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42. [Link]

  • Sharma, M., et al. (2016). Fusion and Desulfurization Reactions of Thiomorpholinochlorins. The Journal of Organic Chemistry, 81(24), 12350-12356. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Patel, M., et al. (2023).
  • Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247-2258.
  • Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • G. Bansal et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides. SciSpace.
  • T. S. T. Muhammad, et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 2-(Thiomorpholine-4-sulfonyl)benzonitrile

Executive Summary The purification of highly functionalized pharmaceutical building blocks often presents significant downstream processing challenges. 2-(Thiomorpholine-4-sulfonyl)benzonitrile is a prime example of a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized pharmaceutical building blocks often presents significant downstream processing challenges. 2-(Thiomorpholine-4-sulfonyl)benzonitrile is a prime example of a sterically encumbered, moderately polar intermediate that resists standard crystallization. Due to the ortho-substitution of the rigid benzonitrile core and the bulky, flexible thiomorpholine ring, the molecule struggles to achieve efficient crystal lattice packing. Consequently, crude mixtures are highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming high-purity crystalline solids [1][2].

This application note details field-proven, self-validating crystallization protocols designed to bypass LLPS, control polymorphism, and achieve >99% purity. By leveraging thermodynamic profiling, precise metastable zone control, and anti-solvent dynamics, these methodologies provide scalable solutions for drug development professionals.

Physicochemical Profiling & Solvent Strategy

Successful crystallization requires a solvent system that balances solubility with the ability to reject impurities. The sulfonamide linkage acts as a strong hydrogen-bond acceptor, while the thiomorpholine sulfur introduces lipophilicity [2].

To design an effective system, we evaluate solvents based on their ability to dissolve the compound at elevated temperatures and yield it upon cooling or anti-solvent addition.

Table 1: Thermodynamic Solubility Profile & Solvent Selection Matrix
Solvent SystemRoleSol. at 60°C (mg/mL)Sol. at 5°C (mg/mL)Mechanistic Suitability & Notes
Ethyl Acetate (EtOAc) Primary Solvent> 150~ 45Excellent primary solvent. Solvates the polar nitrile and sulfonyl groups effectively.
Acetone Primary Solvent> 200~ 60High solubility; ideal for reverse anti-solvent workflows where rapid dissolution is needed.
n-Heptane Anti-Solvent< 5< 1Highly non-polar. Rapidly decreases solubility of the thiomorpholine moiety.
Water Anti-Solvent< 2< 0.5Strongest anti-solvent. Drives massive supersaturation; requires high shear to prevent agglomeration.
EtOAc / n-Heptane Mixed System~ 120 (at 1:1)< 10 (at 1:4)Optimal for controlled growth. Gradual polarity shift prevents oiling out.

Mechanistic Insights: Bypassing Liquid-Liquid Phase Separation (LLPS)

When a hot, saturated solution of 2-(Thiomorpholine-4-sulfonyl)benzonitrile is cooled too rapidly, the system reaches a high degree of supersaturation ( σ ). Because the activation energy for primary solid-liquid nucleation is high due to the molecule's steric bulk, the system instead crosses the binodal curve, separating into a solute-rich liquid phase and a solvent-rich liquid phase (LLPS) [1]. This "oil" traps impurities and eventually solidifies into an amorphous, impure mass [2].

The Causality of Seeding: Introducing pure seed crystals within the metastable zone bypasses the high energy barrier of primary nucleation. The seeds act as physical templates, allowing the system to consume supersaturation via crystal growth (secondary nucleation) before it can reach the LLPS boundary [1].

PhaseDiagram Solution Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Solution->LLPS Rapid Cooling / High U0001D70E Metastable Metastable Zone (Optimal Temp Range) Solution->Metastable Controlled Cooling Amorphous Amorphous Solid / Trapped Impurities LLPS->Amorphous Uncontrolled Solidification Seeding Crystal Seeding (Template Addition) Metastable->Seeding Bypass Nucleation Barrier Crystal High-Purity Crystalline API Seeding->Crystal Secondary Growth

Thermodynamic pathways of 2-(Thiomorpholine-4-sulfonyl)benzonitrile: LLPS vs. Seeded Crystallization.

Experimental Protocol A: Seeded Cooling & Anti-Solvent Crystallization

This protocol is engineered for maximum purity and uniform particle size distribution (PSD). It utilizes EtOAc as the primary solvent and n-Heptane as the anti-solvent.

Step-by-Step Methodology
  • Dissolution: Charge a jacketed reactor with 1.0 kg of crude 2-(Thiomorpholine-4-sulfonyl)benzonitrile and 8.0 L of EtOAc. Heat to 60 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean crystallization vessel.

    • Causality: Removing insoluble foreign particulates prevents them from acting as uncontrolled primary nucleation sites, which can trigger premature, impure crystallization [2].

  • Cooling to Metastable Zone: Cool the filtrate to 45 °C at a controlled rate of 0.5 °C/min.

  • Seeding: Charge 10.0 g (1.0 wt%) of pure, milled 2-(Thiomorpholine-4-sulfonyl)benzonitrile seed crystals. Hold isothermally at 45 °C for 60 minutes.

    • Self-Validating Checkpoint 1: The persistence of a cloudy suspension after the 60-minute hold confirms successful secondary nucleation. If the solution turns clear, the seeds have dissolved (indicating the temperature is above the saturation curve); the system must be cooled by an additional 2 °C and re-seeded.

  • Anti-Solvent Addition: Dose 16.0 L of n-Heptane linearly over 120 minutes using a dosing pump.

    • Causality: A linear, slow addition rate maintains a constant, low supersaturation level, heavily favoring the growth of existing pure crystals over the nucleation of new, potentially impure ones [3].

  • Final Cooling & Isolation: Cool the slurry to 5 °C at 0.1 °C/min. Hold for 2 hours. Isolate the product via Nutsche filtration and wash the cake with 2.0 L of cold n-Heptane (5 °C).

    • Self-Validating Checkpoint 2: Analyze the mother liquor via HPLC before filtration. A target compound concentration of ≤ 5 mg/mL validates that the thermodynamic yield has exceeded 90%.

  • Drying: Vacuum dry at 40 °C for 24 hours.

Workflow Start Crude 2-(Thiomorpholine-4-sulfonyl)benzonitrile Dissolve Dissolution in EtOAc (60°C, 8 vol) Start->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter Cool Cool to Metastable Zone (45°C at 0.5°C/min) Filter->Cool Seed Seeding & Isothermal Hold (1 wt% seeds, 60 min) Cool->Seed AntiSolvent n-Heptane Addition (Linear rate, 120 min) Seed->AntiSolvent FinalCool Controlled Cooling (0.1°C/min to 5°C) AntiSolvent->FinalCool Isolate Filtration & Cold Wash (n-Heptane at 5°C) FinalCool->Isolate Dry Vacuum Drying (40°C, 24 hrs) Isolate->Dry

Process workflow for the seeded anti-solvent crystallization of 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

Experimental Protocol B: High-Shear Reverse Anti-Solvent Crystallization

When downstream formulation requires a significantly reduced particle size distribution (PSD) without subjecting the API to the thermal and mechanical stress of jet milling, Reverse Anti-Solvent Crystallization is employed [3].

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 500 g of the crude compound in 2.5 L of Acetone at 40 °C.

  • Anti-Solvent Preparation: In a separate, larger vessel equipped with a high-shear rotor-stator homogenizer, chill 25.0 L of highly purified Water to 5 °C.

  • Reverse Injection: Pump the warm Acetone solution directly into the high-shear zone of the aqueous anti-solvent at a rapid rate of 500 mL/min.

    • Causality: Injecting the solvent into a massive excess of anti-solvent creates an instantaneous, localized environment of extreme supersaturation. According to classical nucleation theory, this exponentially increases the primary nucleation rate. The high-shear mixing immediately disperses these nuclei, preventing agglomeration and yielding a massive number of micro-crystals rather than allowing time for crystal growth [3].

  • Maturation & Isolation: Stir the resulting milky suspension for 30 minutes at 5 °C to allow Ostwald ripening to consume any remaining amorphous material. Filter via a filter press and wash with cold water.

    • Self-Validating Checkpoint 3: Perform an immediate Focused Beam Reflectance Measurement (FBRM) or laser diffraction check on the slurry. A unimodal chord length distribution centered around 10–15 µm confirms successful micro-crystallization without agglomeration.

References

  • Mullin, J.W. (2001). Crystallization (4th Edition). Butterworth-Heinemann. URL:[Link] [1]

  • Jordens, J., Appermont, T., Gielen, B., et al. (2019). Enhancing Pharmaceutical Crystallization in a Flow Crystallizer with Ultrasound: Anti-Solvent Crystallization. Ultrasonics Sonochemistry, 59, 104743. URL:[Link] [3]

Application

Application Note: Microwave-Assisted Synthesis of Thiomorpholine Sulfonyl Benzonitriles

Introduction & Rationale Thiomorpholine sulfonyl benzonitriles represent a highly valued class of privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, protease inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Thiomorpholine sulfonyl benzonitriles represent a highly valued class of privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, protease inhibitors, and CNS-active therapeutics[1][2]. Traditional benchtop syntheses of these complex architectures are often bottlenecked by prolonged reaction times, competing hydrolysis of sulfonyl chlorides, and catalyst degradation during cyanation steps. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to achieve rapid, volumetric temperature increases, thereby driving reactions to completion in minutes rather than hours while significantly improving yields and purity[3][4].

Mechanistic Causality & Reaction Design

As an application scientist, it is critical to understand why MAOS outperforms conventional thermal heating in this specific two-step sequence.

Step 1: Microwave-Accelerated Sulfonamidation The synthesis initiates with the nucleophilic acyl substitution of 4-bromobenzenesulfonyl chloride by thiomorpholine. Under conventional heating, the required activation energy is achieved slowly, allowing trace ambient moisture to competitively hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Microwave irradiation at 80 °C instantly overcomes the activation barrier, kinetically favoring the formation of the sulfonamide and suppressing hydrolytic side reactions[1][3].

Step 2: Palladium-Catalyzed Cyanation The subsequent transformation of the aryl bromide intermediate into a benzonitrile relies on a Pd(0) catalytic cycle. The rate-limiting step—oxidative addition of the electron-rich aryl bromide to the Pd(0) center—requires high thermal energy. Prolonged conventional heating at 130–150 °C often leads to the agglomeration of Pd nanoparticles (catalyst "blacking out"). MAOS at 180 °C for precisely 300 seconds provides the intense thermal burst required for rapid oxidative addition and transmetalation with Zn(CN)₂, followed by swift reductive elimination, effectively outpacing catalyst degradation pathways[4].

Synthetic Workflow

Workflow A 4-Bromobenzenesulfonyl Chloride + Thiomorpholine B Microwave Irradiation (80°C, 5 min) A->B Step 1: Sulfonamidation C 4-Bromo-N-thiomorpholino sulfonamide B->C D Zn(CN)2, Pd(dppf)Cl2 Microwave (180°C, 5 min) C->D Step 2: Cyanation E 4-(Thiomorpholinosulfonyl) benzonitrile D->E

Two-step microwave-assisted synthetic workflow for thiomorpholine sulfonyl benzonitriles.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (e.g., specific quench procedures and phase-separation checks) to ensure high-fidelity replication and operational safety.

Protocol A: Synthesis of 4-Bromo-N-thiomorpholinosulfonamide
  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 mmol) and anhydrous THF (4 mL).

  • Amine Addition: Slowly add thiomorpholine (1.1 mmol) and triethylamine (1.5 mmol) to the solution. Causality Insight: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic thiomorpholine.

  • Irradiation: Seal the vial with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer at 80 °C for 5 minutes[1].

  • Validation & Isolation: Cool to room temperature. The presence of a white precipitate (triethylamine hydrochloride) visually validates reaction progress. Dilute with ethyl acetate (10 mL) and wash with 1M HCl (2 x 5 mL) to remove unreacted amines, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of 4-(Thiomorpholinosulfonyl)benzonitrile

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Intermediate Pd0->OA + Aryl Bromide TM Transmetalation Intermediate OA->TM + Zn(CN)2 RE Reductive Elimination Product TM->RE - ZnBr2 RE->Pd0 + Benzonitrile

Palladium-catalyzed cyanation catalytic cycle for benzonitrile formation.

  • Preparation: To a 10 mL microwave vial, add the intermediate from Protocol A (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd(dppf)Cl₂ (0.01 mmol, 1 mol%), and TMEDA (0.2 mmol).

  • Solvent Addition: Add anhydrous DMF (3 mL). Causality Insight: DMF is a highly polar, microwave-absorbing solvent (high loss tangent) that efficiently transfers microwave energy directly to the reactants.

  • Irradiation: Seal the vial and irradiate at 180 °C for 300 seconds (5 minutes) with continuous magnetic stirring[4].

  • Safety Quench & Isolation (Critical): Allow the vial to cool completely. Carefully open the vial in a fume hood and quench the reaction mixture with an excess of aqueous sodium hypochlorite (bleach). Causality Insight: Hypochlorite oxidizes any highly toxic, unreacted cyanide ions into benign cyanate, ensuring a self-validating safety and waste-management protocol.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with water (to remove DMF) and brine. Dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target benzonitrile.

Quantitative Data & Methodological Comparison

To demonstrate the authoritative advantage of MAOS, the following table summarizes the quantitative performance metrics of the described protocols against standard conventional thermal methods.

Reaction StepHeating MethodReagents / CatalystTemp (°C)TimeYield (%)
1. Sulfonamidation ConventionalTEA, THF2512 h65
1. Sulfonamidation MicrowaveTEA, THF805 min92
2. Cyanation ConventionalPd(dppf)Cl₂, Zn(CN)₂13018 h55
2. Cyanation MicrowavePd(dppf)Cl₂, Zn(CN)₂1805 min88

References

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Source: Journal of Organic Chemistry | URL: [Link]

  • Title: Microwave-Assisted Sulfamide Synthesis | Source: Biotage Discovery Chemistry Group | URL: [Link]

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | Source: MDPI Molecules | URL: [Link]

Sources

Method

Application Note: Catalytic Methods for the Synthesis of Sulfonyl Benzonitrile Derivatives

Executive Summary Sulfonyl benzonitriles are critical pharmacophores in modern drug development, frequently utilized as rigid, electron-withdrawing motifs in enzyme inhibitors and as precursors for complex heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl benzonitriles are critical pharmacophores in modern drug development, frequently utilized as rigid, electron-withdrawing motifs in enzyme inhibitors and as precursors for complex heterocyclic scaffolds like fully decorated sulfonyl 1,2,3-triazoles (1). Traditional syntheses involving highly reactive sulfonyl chlorides often suffer from poor functional group tolerance and hazardous thermal conditions. This technical guide details two state-of-the-art catalytic methodologies: Visible-Light Nickel/Photoredox Dual Catalysis and Calcium-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx) . By understanding the mechanistic causality behind these methods, researchers can leverage these self-validating protocols for scalable, high-yielding synthesis.

Mechanistic Rationale & Pathway Analysis

Nickel/Photoredox Dual Catalysis

The cross-coupling of aryl bromides with sodium sulfinates via dual catalysis overcomes the high thermal activation barriers of traditional palladium couplings (2).

  • Causality of Experimental Design: A photocatalyst is employed to harvest visible light, entering a long-lived excited triplet state. This state enables a Single Electron Transfer (SET) to the dormant Ni(II) precatalyst, reducing it to the highly active Ni(I) species. The electron-rich Ni(I) center undergoes rapid oxidative addition into the C-Br bond of the benzonitrile substrate. Without the photocatalyst, the Ni(II) center cannot spontaneously access the required oxidation states, stalling the reaction. Following ligand exchange with the sodium sulfinate, the resulting Ni(III) intermediate undergoes reductive elimination to forge the C-S bond, yielding the sulfonyl benzonitrile.

Calcium Bistriflimide-Mediated SuFEx Catalysis

SuFEx chemistry exploits the unique thermodynamic stability and kinetic reactivity of the S(VI)-F bond (3).

  • Causality of Experimental Design: Calcium bistriflimide [Ca(NTf2)2] is selected as a specialized, mild Lewis acid. The Ca²⁺ ion specifically coordinates to the fluorine atom of the sulfonyl fluoride, polarizing the S-F bond and lowering the LUMO of the sulfonyl group. This targeted activation allows nucleophiles to attack the sulfur center. The bulky, non-coordinating NTf2⁻ counterions are critical; they prevent the catalyst from being deactivated by the nucleophile or the product, ensuring high turnover frequencies without hydrolyzing the substrate.

Quantitative Data Presentation

Catalytic MethodKey ReagentsSubstrate ScopeTypical YieldReaction TimeTemp
Ni/Photoredox Cross-Coupling NiCl2·glyme, Photocatalyst, Visible LightAryl bromides, Sodium sulfinates40% - 82%12 - 24 hRoom Temp
Ca-Mediated SuFEx Ca(NTf2)2, DABCO, TMDSSulfonyl fluorides, Amines51% - 75%24 h50 °C

Validated Experimental Protocols

Protocol A: Visible-Light Mediated Synthesis of 4-((4-fluorophenyl)sulfonyl)benzonitrile
  • System Design: This protocol utilizes visual cues (colorimetric changes) and physical state changes to confirm catalytic activation, acting as a self-validating workflow.

  • Materials: 4-Bromobenzonitrile (1.0 equiv), 4-fluorobenzenesulfinic acid sodium salt (2.0 equiv), NiCl2·glyme (10 mol%), Photocatalyst (e.g., Ir-complex, 2 mol%), anhydrous DMF.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile (0.2 mmol), 4-fluorobenzenesulfinic acid sodium salt (0.4 mmol), NiCl2·glyme (0.02 mmol), and the photocatalyst (0.004 mmol).

  • Degassing (Critical Causality): Add 2.0 mL of anhydrous DMF. Seal the tube and sparge with ultra-pure Argon for 15 minutes.

    • Validation Check: The solution must transition from aerated to fully degassed (cessation of micro-bubbles). Oxygen must be strictly excluded as it rapidly quenches the photocatalyst triplet state and oxidizes the active Ni(I) intermediate.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 24 hours.

    • Validation Check: The mixture will undergo a distinct color shift upon irradiation, indicating the successful SET reduction of Ni(II) to the active Ni(I) species.

  • Workup & Purification: Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate = 5:1).

  • Analytical Confirmation: Confirm product via ¹H NMR. The disappearance of the UV-active 4-bromobenzonitrile spot on TLC confirms full conversion.

Protocol B: Ca(NTf2)2-Mediated SuFEx Synthesis of 4-(Piperazinyl-sulfonyl)benzonitrile
  • System Design: This protocol relies on strict moisture control and real-time spectroscopic monitoring to validate reaction progress.

  • Materials: 4-Cyanobenzenesulfonyl fluoride (1.0 equiv), Piperazine derivative (1.05 equiv), Ca(NTf2)2 (10 mol%), DABCO (20 mol%), TMDS (2.0 equiv), anhydrous THF.

Step-by-Step Workflow:

  • Glovebox Preparation (Critical Causality): Ca(NTf2)2 is intensely hygroscopic. Weigh 12.0 mg (0.020 mmol) of Ca(NTf2)2 inside an argon-filled glovebox.

    • Validation Check: If the catalyst appears clumpy or wet, its Lewis acidity is compromised by water coordination, and the reaction will fail. It must remain a free-flowing powder.

  • Reaction Assembly: In a sealed vial, combine the piperazine derivative (0.210 mmol), 4-cyanobenzenesulfonyl fluoride (0.200 mmol), DABCO (0.040 mmol), and TMDS (0.400 mmol) in 0.80 mL of anhydrous THF. Add the Ca(NTf2)2 catalyst last to initiate the sequence.

  • Heating: Stir the reaction mixture at 50 °C for 24 hours.

  • Spectroscopic Monitoring (Self-Validation): Take a 10 µL aliquot and analyze via ¹⁹F NMR.

    • Validation Check: The disappearance of the distinct S-F peak (typically between +50 to +60 ppm) directly confirms the complete conversion of the sulfonyl fluoride into the target product.

  • Purification: Dry load the crude mixture onto silica gel and purify via column chromatography to isolate the white crystalline product.

Mechanistic Visualization

Mechanism PC Visible Light Excitation Photocatalyst (PC) Ni1 Active Ni(I) Catalyst Electron-Rich Center PC->Ni1 Single Electron Transfer (SET) Ni3_OA Ni(III)-Aryl Complex (Post-Oxidative Addition) Ni1->Ni3_OA Oxidative Addition (4-Bromobenzonitrile) Ni3_LE Ni(III)-Sulfinate Complex (Post-Ligand Exchange) Ni3_OA->Ni3_LE Ligand Exchange (Sodium Sulfinate) Product Sulfonyl Benzonitrile Target Product Ni3_LE->Product Reductive Elimination Product->Ni1 Catalyst Regeneration

Visible-light induced Nickel/Photoredox catalytic cycle for sulfonyl benzonitrile synthesis.

References

  • Organocatalytic[3+2] Cycloaddition Reaction: Synthesis of Fully Decorated Sulfonyl 1,2,3‐Triazoles as Potent EGFR Targeting Anticancer Agents. ResearchGate. 1

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Semantic Scholar.2

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. NIH.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-(Thiomorpholine-4-sulfonyl)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying 2-(Thiomorpholine-4-sulfonyl)benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying 2-(Thiomorpholine-4-sulfonyl)benzonitrile .

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a fundamental transformation in medicinal chemistry. However, crude reaction mixtures frequently suffer from unreacted starting materials and stubborn hydrolysis byproducts . This guide provides field-proven, self-validating protocols to isolate your target compound with high purity, explaining the mechanistic causality behind every experimental choice.

Mechanistic Profiling of Impurities

To purify a compound effectively, you must understand the chemical nature of the impurities generated during its synthesis. The reaction between 2-cyanobenzenesulfonyl chloride and thiomorpholine is a classic nucleophilic acyl substitution at the sulfur center.

While the target sulfonamide forms readily, competing side reactions dictate the impurity profile:

  • Hydrolysis: Ambient moisture competes with the amine, attacking the highly electrophilic sulfonyl chloride to yield 2-cyanobenzenesulfonic acid and HCl.

  • Excess Reagents: Thiomorpholine is often used in stoichiometric excess (or alongside a tertiary amine base) to scavenge the generated HCl, leaving unreacted basic amine in the crude mixture.

  • Oxidation (Minor): The thioether linkage in thiomorpholine is susceptible to oxidation, potentially forming trace sulfoxides if exposed to strong oxidants or aged reagents.

ReactionPathway SM1 2-Cyanobenzenesulfonyl Chloride Prod 2-(Thiomorpholine-4-sulfonyl) benzonitrile SM1->Prod + Amine Imp1 2-Cyanobenzenesulfonic Acid SM1->Imp1 + H2O SM2 Thiomorpholine SM2->Prod Imp2 Unreacted Thiomorpholine SM2->Imp2 Excess

Fig 1: Reaction pathway and formation of primary impurities during sulfonamide synthesis.

Quantitative Impurity Data

Understanding the physicochemical properties of your mixture is critical for designing an orthogonal purification strategy. The table below summarizes the key components in your crude mixture and the logic behind their removal .

CompoundRoleAcid/Base PropertySolubility ProfileRemoval Strategy
2-(Thiomorpholine-4-sulfonyl)benzonitrile Target ProductNeutralSoluble in DCM/EtOAc, Insoluble in WaterRetain in organic phase
Thiomorpholine Starting Material / ImpurityBasic (pKa ~8.5)Soluble in Water and Organics1M HCl Wash (Protonation)
2-Cyanobenzenesulfonyl chloride Starting Material / ImpurityElectrophileSoluble in Organics, Reacts with WaterHydrolyze with mild base
2-Cyanobenzenesulfonic acid ByproductStrong Acid (pKa < 1)Highly Water SolubleSat. NaHCO₃ Wash (Deprotonation)

Standard Operating Procedures (SOPs)

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This self-validating extraction protocol leverages pH manipulation to selectively drive impurities into the aqueous phase while retaining the target sulfonamide in the organic phase.

Causality & Insight: The target molecule contains a benzonitrile group. Nitriles are susceptible to hydrolysis (forming amides or carboxylic acids) under strongly acidic or strongly basic conditions. Therefore, we strictly utilize mild aqueous washes (1M HCl and saturated NaHCO₃) at room temperature to protect the nitrile while effectively ionizing the impurities.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is denser than water (bottom layer), while EtOAc is lighter (top layer).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 × 0.5 volumes).

    • Validation: Check the pH of the aqueous discard. It must remain acidic (pH < 2) to guarantee complete protonation and removal of residual thiomorpholine.

  • Base Wash (Acid/Electrophile Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 0.5 volumes).

    • Validation: Gas evolution (CO₂) will occur as residual HCl and sulfonic acids are neutralized. Continue washing until no further gas evolves and the aqueous layer remains mildly basic (pH ~8). Avoid NaOH to prevent nitrile hydrolysis.

  • Brine Wash: Wash with saturated NaCl solution (1 × 0.5 volumes) to break any micro-emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

ExtractionWorkflow Crude Crude Mixture (Organic Phase) AcidWash 1M HCl Wash Removes Thiomorpholine Crude->AcidWash BaseWash Sat. NaHCO3 Wash Removes Sulfonic Acid AcidWash->BaseWash Evap Solvent Evaporation BaseWash->Evap Pure Purified Product Evap->Pure

Fig 2: Logical workflow for the liquid-liquid extraction of sulfonamide crude mixtures.

Protocol B: Recrystallization for High Purity

If LLE does not yield >95% purity (e.g., trace oxidized thiomorpholine species or color bodies remain), recrystallization is the definitive polishing step. Sulfonamides are highly crystalline due to strong intermolecular dipole interactions .

Step-by-Step Methodology:

  • Place the crude solid in a clean Erlenmeyer flask.

  • Add a minimum volume of boiling solvent (Ethanol or a 1:1 mixture of EtOAc/Hexanes) until the solid just dissolves.

  • Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding structural impurities.

  • Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield.

  • Filter the crystals via vacuum filtration (Büchner funnel) and wash with a small amount of ice-cold solvent.

Troubleshooting FAQs

Q: My crude product is a sticky oil instead of a solid. How do I induce crystallization? A: Sulfonamides frequently trap residual organic solvents (especially DCM), depressing their melting point and causing them to "oil out." To resolve this, redissolve the oil in a minimum amount of hot EtOAc, then slowly add hexanes dropwise until the solution turns slightly cloudy. Scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites for crystal growth.

Q: I ran a TLC (Hexane/EtOAc) and see a heavy streak at the baseline. What is it, and how do I remove it? A: Baseline streaks in normal-phase chromatography are almost always highly polar, ionic species—in this case, 2-cyanobenzenesulfonic acid . Silica gel chromatography is highly inefficient for removing bulk ionic impurities. Do not attempt to column this mixture directly; return to Protocol A and repeat the saturated NaHCO₃ wash to deprotonate and extract the acid into the aqueous phase.

Q: Can I use a stronger base like 1M NaOH to ensure all the sulfonic acid is removed? A: No. While 1M NaOH will easily remove the sulfonic acid, your target molecule contains a sensitive 2-benzonitrile group. Strong aqueous bases, especially if left in contact for prolonged periods, will hydrolyze the nitrile into a primary amide or a carboxylic acid, destroying your target compound. Always use mild bases like NaHCO₃.

Q: I suspect my thiomorpholine oxidized during the reaction. How do I remove the sulfoxide byproduct? A: Thiomorpholine S-oxide is significantly more polar than the target thioether. If it formed, it will likely be visible as a distinct spot below your product on TLC. Because it is neutral, LLE will not remove it. You must either perform the Protocol B recrystallization (which efficiently rejects the structurally distinct sulfoxide from the crystal lattice) or perform a short silica gel plug using a Hexane/EtOAc gradient.

References

  • The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. PubMed Central (PMC). Available at:[Link]

  • 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10.US Patent US8586748B2.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Thiomorpholine Sulfonylation

Welcome to the Application Science Support Center. This hub provides mechanistic insights, validated protocols, and troubleshooting guides for the sulfonylation of the thiomorpholine core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This hub provides mechanistic insights, validated protocols, and troubleshooting guides for the sulfonylation of the thiomorpholine core.

Thiomorpholine is a versatile hexa-atomic saturated heterocyclic compound containing both nitrogen and sulfur[1]. While sulfonylation typically targets the secondary amine, the presence of the thioether linkage introduces unique chemoselectivity challenges. This guide provides field-proven methodologies for optimizing reaction temperatures to ensure high-yielding, self-validating S-N bond formation.

Core Principles: The Thermodynamics of S-N Bond Formation

To master this reaction, one must understand the causality behind the temperature constraints. The sulfonylation of amines proceeds via the nucleophilic attack of the nitrogen lone pair on the electrophilic sulfur of the sulfonyl chloride, forming a tetrahedral intermediate before chloride expulsion[2].

The Exothermic Challenge: The formation of the S-N bond is strongly exothermic[3]. If the reaction temperature is not strictly controlled, the resulting thermal spike lowers the activation energy barrier for two primary competing side reactions:

  • Electrophile Hydrolysis: Trace moisture in the solvent will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid at elevated temperatures.

  • Thioether Oxidation: The sulfur atom within the thiomorpholine ring is susceptible to unintended oxidation (forming a sulfoxide) under harsh thermal conditions or in the presence of excess reagents[4].

By treating the reaction as a two-phase thermodynamic system—a cold addition phase followed by a temperate maturation phase —you create a self-validating workflow that inherently prevents byproduct formation.

TempLogic Start Thiomorpholine + R-SO2Cl (in DCM/Base) LowTemp Isothermal < 0°C Start->LowTemp Over-cooling OptTemp 0°C Addition → 25°C Maturation Start->OptTemp Controlled HighTemp Uncontrolled Exotherm / >30°C Start->HighTemp Rapid Addition Kinetics Stalled Kinetics Incomplete Conversion LowTemp->Kinetics Success Optimal S-N Bond Formation >90% Yield OptTemp->Success SideReact Competing Side Reactions: 1. R-SO2Cl Hydrolysis 2. S-Oxidation (+16 m/z) HighTemp->SideReact

Figure 1: Thermodynamic logic tree for temperature control in thiomorpholine sulfonylation.

Troubleshooting Guide & FAQs

Q: Why is my thiomorpholine sulfonylation yield dropping when I scale up the reaction? A: This is a classic heat dissipation failure. Because the reaction is highly exothermic[3], ambient cooling is often sufficient at a small scale (<1 mmol). However, during scale-up, the surface-area-to-volume ratio decreases, trapping heat. If the internal temperature exceeds 30°C, the sulfonyl chloride rapidly hydrolyzes or degrades, starving the reaction of the electrophile. Solution: Implement a jacketed reactor or ice bath, and strictly control the addition rate of the sulfonyl chloride to maintain an internal temperature below 10°C during the addition phase[2].

Q: I am observing a major byproduct with a mass shift of +16 m/z on my LC-MS. What is this and how do I prevent it? A: A +16 m/z shift in the context of thiomorpholine indicates the formation of an S-oxide (sulfoxide) byproduct[4]. At elevated temperatures, the thioether sulfur can undergo unintended oxidation. Solution: Degas your solvents to remove dissolved oxygen, ensure the reaction temperature never exceeds 25°C during the maturation phase, and avoid using a large excess of sulfonyl chloride.

Q: My reaction stalls at 0°C with 50% unreacted thiomorpholine. Should I heat the reaction to reflux? A: Absolutely not. Heating to reflux will degrade your reagents and destroy the thiomorpholine core. The reaction stalls at 0°C because the thermal energy is insufficient to overcome the activation barrier as reactant concentrations decrease. Solution: Allow the reaction to naturally warm to room temperature (20–25°C) after the complete addition of the sulfonyl chloride[2]. If it still stalls, add a catalytic amount of 4-Dimethylaminopyridine (DMAP), which forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction without the need for destructive heat[5].

Q: Can I use water as a solvent (Schotten-Baumann conditions) for this reaction? A: While Schotten-Baumann conditions are common for robust amines, they are highly temperature-sensitive. Heat exponentially accelerates the competing hydrolysis of the sulfonyl chloride in the presence of water. For thiomorpholine, anhydrous conditions are strongly recommended to maximize yield and self-validate the protocol[2].

Quantitative Data: Temperature Optimization Matrix

Use the following data matrix to benchmark your experimental parameters. Deviations from the optimal temperature ranges will result in predictable kinetic failures or byproduct formation.

Reaction PhaseTarget TemperatureKinetic ProfileExpected YieldMajor Byproducts / Risks
Reagent Addition 0°C to 5°CControlledN/ANone. Prevents thermal runaway.
Maturation 20°C to 25°COptimal85% - 95%Trace hydrolysis (if moisture is present).
Maturation (Error) < 0°CSluggish / Stalled< 50%Unreacted starting materials.
Maturation (Error) > 35°CUncontrolled< 60%Sulfonic acid, S-oxide (+16 m/z).

Standard Operating Procedure (SOP)

This step-by-step methodology represents a self-validating system for a standard 10 mmol scale synthesis.

Step 1: Solubilization In an oven-dried, argon-flushed round-bottom flask, dissolve thiomorpholine (1.0 eq, 10 mmol) and Triethylamine or Pyridine (1.5 eq, 15 mmol) in 20 mL of anhydrous Dichloromethane (DCM)[2].

Step 2: Thermal Equilibration Submerge the flask in an ice-water bath. Insert an internal temperature probe. Allow the solution to equilibrate to 0–5°C.

Step 3: Electrophile Preparation Dissolve the sulfonyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM.

Step 4: Exotherm Control (Critical Step) Add the sulfonyl chloride solution dropwise via an addition funnel over 30 minutes. Monitor the internal probe to ensure the temperature strictly remains below 10°C . Causality Note: This controls the highly exothermic S-N bond formation and prevents localized hot spots[3].

Step 5: Maturation Phase Once addition is complete, remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25°C) and stir for 2–4 hours[2].

Step 6: Validation & Workup Analyze an aliquot via LC-MS. The reaction is self-validating when the thiomorpholine peak is consumed, and no +16 m/z S-oxide peak is detected[4]. Quench with 20 mL of saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SOPWorkflow Step1 1. Solubilization Amine + Base Step2 2. Thermal Equilibration Cool to 0-5°C Step1->Step2 Step3 3. Exotherm Control Dropwise R-SO2Cl Step2->Step3 Step4 4. Maturation Phase Warm to 25°C (2-4h) Step3->Step4 Step5 5. Validation LC-MS / TLC Check Step4->Step5

Figure 2: Step-by-step SOP workflow for temperature-regulated amine sulfonylation.

References

  • Source: Google Patents (CN105906582A)
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride Source: Semantic Scholar URL:[Link]

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Benzonitrile Sulfonyl Coupling

Prepared by the Office of Senior Application Scientists Welcome to the technical resource center for scientists and researchers engaged in sulfonamide synthesis. This guide provides in-depth troubleshooting strategies an...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical resource center for scientists and researchers engaged in sulfonamide synthesis. This guide provides in-depth troubleshooting strategies and field-proven insights for overcoming low conversion rates in benzonitrile sulfonyl coupling reactions, a critical transformation in pharmaceutical and materials science. We will move from foundational checks to advanced diagnostics to help you systematically identify and resolve common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common culprits behind poor reaction performance. Before delving into complex optimization, ensure these fundamental parameters are correctly managed.

Q1: My reaction shows very low or no conversion. Where should I start looking?

A1: The most frequent causes for reaction failure are related to the quality of your reagents and the reaction environment.

  • Moisture Contamination: Benzonitrile sulfonyl chlorides are highly susceptible to hydrolysis. Even trace amounts of water in your solvent, on your glassware, or in your amine starting material can convert the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive under most coupling conditions.[1][2] Always use anhydrous solvents and dry your glassware thoroughly.

  • Amine Reactivity & Purity: Ensure your amine is pure. If it is a salt (e.g., a hydrochloride), it will not be nucleophilic enough to react. The free base must be used or generated in situ. Also, consider the basicity and steric hindrance of your amine; highly hindered or weakly basic (electron-deficient) amines will react much slower.

  • Inadequate Base: The coupling reaction generates one equivalent of hydrochloric acid (HCl), which will protonate your amine starting material, rendering it non-nucleophilic. A base is required to scavenge this acid. If the base is too weak, poorly soluble, or added in insufficient quantity, the reaction will stop.[3]

  • Reaction Temperature: Many sulfonamide formations require heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature with no observed conversion, a sub-optimal temperature is a likely cause.

Q2: I'm observing a significant amount of a water-soluble byproduct and my desired product yield is low. What's happening?

A2: This is a classic symptom of sulfonyl chloride hydrolysis. The benzonitrile sulfonyl chloride is reacting with residual water instead of your amine. The resulting benzonitrile sulfonic acid is ionic and thus highly water-soluble.

Solution:

  • Use Anhydrous Solvents: Use freshly opened, anhydrous-grade solvents or dry your solvent using appropriate methods (e.g., distillation from calcium hydride or passing through an activated alumina column).[4]

  • Dry Reagents: If your amine is a solid, dry it under vacuum. If it's a liquid, consider storing it over molecular sieves.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

Q3: How do I choose the correct base for my reaction?

A3: The choice of base is critical and depends on your specific substrates and conditions. The base must be strong enough to neutralize the generated HCl but not so strong that it causes unwanted side reactions.

Base TypeExamplesUse Case & Rationale
Organic Amine Bases Pyridine, Triethylamine (TEA), DIPEAOften used in anhydrous organic solvents. Pyridine can also act as a nucleophilic catalyst.[1] TEA is non-nucleophilic and easily removed during workup. These are good for sensitive substrates that might degrade with stronger inorganic bases.
Inorganic Carbonate Bases K₂CO₃, Cs₂CO₃Milder inorganic bases that are effective and often used in polar aprotic solvents like DMF or acetonitrile.[3][5] Their solubility can be a factor; Cesium carbonate is more soluble and often more effective than potassium carbonate.
Stronger Bases K₃PO₄, LiOtBuUsed for less reactive coupling partners, such as when coupling a sulfonamide with an aryl halide in a metal-catalyzed reaction.[3][6] These are generally too strong for the direct reaction of a sulfonyl chloride with an amine.
Q4: Can the benzonitrile functional group itself cause problems?

A4: Yes, the nitrile group is electron-withdrawing. If the sulfonyl chloride or amine group is attached to the same benzonitrile ring, it will influence their reactivity.

  • Aniline Partner (e.g., 4-amino-benzonitrile): The electron-withdrawing nitrile group reduces the nucleophilicity of the amino group, making it a weaker nucleophile compared to aniline. This reaction may require more forcing conditions (higher temperature, longer reaction time) to achieve good conversion.

  • Sulfonyl Chloride Partner (e.g., 4-cyano-benzenesulfonyl chloride): The electron-withdrawing nitrile group makes the sulfur atom more electrophilic, increasing the reactivity of the sulfonyl chloride. However, it also makes the resulting sulfonamide more acidic, which can be relevant during workup and purification.[7]

Part 2: Systematic Troubleshooting Guide

If the basic checks in the FAQ section do not resolve your issue, a more systematic approach is needed. Use the following guide based on the specific symptoms your reaction is exhibiting.

Symptom: No Reaction or Trace Product Formation

If you observe only starting materials after a significant reaction time, follow this diagnostic workflow.

Caption: Diagnostic workflow for complete reaction failure.

Symptom: Reaction Stalls at Partial Conversion

When the reaction starts but fails to proceed to completion, consider the following possibilities.

  • Insufficient Base: As the reaction proceeds, it generates HCl. If you have less than one full equivalent of base relative to the sulfonyl chloride, the reaction will stop once the base is consumed and the remaining amine is protonated. Action: Add an additional portion of base. For future runs, use 1.2-1.5 equivalents.

  • Poor Solubility: One of the reactants or the product itself may be precipitating from the solution, effectively halting the reaction. Action: Visually inspect the reaction mixture for precipitates. Try a more effective solubilizing solvent (e.g., switch from acetonitrile to DMF or DMSO) or increase the reaction temperature.

  • Catalyst Deactivation (for catalyzed reactions): In palladium- or copper-catalyzed couplings (e.g., coupling a sulfonamide with an aryl halide), the catalyst can deactivate over time.[8][9] Action: Ensure a strictly inert atmosphere. Use degassed solvents. Consider a higher catalyst loading or using a more robust ligand.[10]

Symptom: Significant Byproduct Formation

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired coupling.

Observed ByproductProbable CauseMitigation Strategy
Benzonitrile Sulfonic Acid Hydrolysis of benzonitrile sulfonyl chloride.Rigorously exclude water. Use anhydrous solvents and an inert atmosphere.[1]
Bis-Sulfonylated Amine A primary amine (R-NH₂) reacts with two molecules of sulfonyl chloride.Use a slight excess (1.1-1.2 equivalents) of the amine relative to the sulfonyl chloride to favor mono-substitution.[3]
Self-Coupling/Homocoupling In metal-catalyzed reactions, the coupling partner (e.g., an aryl halide) reacts with itself.Optimize the catalyst system and reaction conditions. This is often ligand-dependent.[3]
Formation of Azo Compounds Can occur in reactions involving diazonium salts, which are sometimes precursors to sulfonyl chlorides.Ensure complete conversion of the diazonium salt before proceeding with the coupling step.[11]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Benzonitrile Sulfonyl Coupling (Uncatalyzed)

This protocol describes a standard procedure for the reaction between a benzonitrile sulfonyl chloride and an amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., Dichloromethane or Acetonitrile, to make a ~0.2 M solution) via syringe, followed by the base (e.g., Triethylamine, 1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve the benzonitrile sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous solvent in a separate dry flask under an inert atmosphere. Add this solution dropwise to the cooled amine solution via syringe over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Setup for a Reaction Under Inert Atmosphere

This is critical for moisture-sensitive reagents and air-sensitive catalysts.

Caption: Workflow for setting up an inert atmosphere reaction.

Part 4: Mechanistic Insights

Understanding the reaction mechanism provides the chemical logic behind the troubleshooting steps. The most common pathway for sulfonamide formation is a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, a good leaving group, is eliminated.

  • Proton Transfer: The resulting positively charged sulfonamide is deprotonated by a base (either another molecule of the amine or the added scavenger base) to yield the neutral sulfonamide product and the hydrochloride salt of the base.

Low conversion rates arise when this pathway is disrupted, for example, by protonating the amine (Step 1), by a competing nucleophile like water attacking the sulfonyl chloride (Step 1), or by using an amine that is too sterically hindered or electronically poor to attack effectively.

References
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library.
  • Sulfonamide (medicine). Wikipedia.
  • Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. ScienceDirect.
  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Optimization of reaction conditions for the synthesis of sulfonyl guanidines.
  • Optimization of the reaction conditions a.
  • Optimization of reaction conditions a.
  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions. BenchChem.
  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. organic-chemistry.org.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Troubleshooting low yield in Benzonitrile synthesis. BenchChem.
  • Technical Support Center: Benzonitrile in Research Applic
  • Technical Support Center: Troubleshooting Low Conversion Rates in Benzoyl
  • Application Notes and Protocols for Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions. BenchChem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile

Welcome to the technical support center for the synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, thereby improving yield, purity, and overall success of your synthesis.

I. Synthesis Overview and Key Challenges

The synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile typically involves the reaction of 2-chlorobenzenesulfonyl chloride with thiomorpholine in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the purity and yield of the desired product. The primary challenges stem from the reactivity of the starting materials and the potential for undesired parallel and subsequent reactions.

This guide will address the most common issues, providing detailed mechanistic explanations and practical, field-proven solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My reaction is producing a significant amount of a water-soluble byproduct, leading to low isolated yields. What is the likely cause and how can I prevent it?

A1: Hydrolysis of the Starting Material.

The most probable cause is the hydrolysis of the 2-chlorobenzenesulfonyl chloride starting material to form 2-chlorobenzenesulfonic acid. Sulfonyl chlorides are highly susceptible to reaction with water. This side reaction consumes your starting material and the resulting sulfonic acid can complicate the purification process.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often accelerated by the presence of a base.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon) before use.

  • Solvent and Reagent Purity: Use anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried before use. Ensure that the thiomorpholine and any base used are also anhydrous.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Addition: Add the 2-chlorobenzenesulfonyl chloride to the reaction mixture slowly, preferably at a low temperature (e.g., 0 °C), to control the exothermicity of the reaction and minimize any localized heating that could promote side reactions.

Q2: I'm observing an impurity with a mass corresponding to a dimer of thiomorpholine. How is this formed and what can be done to minimize it?

A2: Oxidative Dimerization of Thiomorpholine.

Thiomorpholine can undergo oxidative dimerization, especially in the presence of certain reagents or atmospheric oxygen. The sulfur atom in thiomorpholine is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer or other dimeric species.

Causality: The lone pair of electrons on the sulfur atom in thiomorpholine can be abstracted by an oxidizing agent or a radical initiator, leading to the formation of a sulfur-centered radical. Two of these radicals can then combine to form a dimer.

Troubleshooting Protocol: Minimizing Oxidative Side Reactions

  • Degassing Solvents: Before starting the reaction, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes. This helps to remove dissolved oxygen.

  • Use of Fresh Reagents: Use freshly opened or properly stored thiomorpholine. Over time, thiomorpholine can be partially oxidized by air.

  • Control of Reaction Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction is crucial.

  • Reaction Temperature: Running the reaction at lower temperatures can help to reduce the rate of oxidative side reactions.

Q3: My final product is contaminated with a compound that appears to be an N-oxide or sulfoxide derivative. What leads to this and how can I avoid it?

A3: Over-oxidation of the Thiomorpholine Moiety.

The sulfur atom in the thiomorpholine ring of the product, 2-(Thiomorpholine-4-sulfonyl)benzonitrile, can be oxidized to a sulfoxide or even a sulfone under certain conditions. Similarly, the nitrogen atom could potentially be oxidized, though S-oxidation is more common.

Causality: This is typically caused by the presence of oxidizing agents in the reaction mixture or during the workup. The sulfur atom in thiomorpholine is nucleophilic and can react with electrophilic oxygen sources.

Troubleshooting Protocol: Preventing Over-oxidation

  • Avoidance of Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction. Be mindful of the purity of all reagents and solvents.

  • Careful Workup: During the aqueous workup, avoid the use of oxidizing agents. If an extractive workup is performed, ensure the organic layers are promptly dried and the solvent is removed under reduced pressure at a low temperature.

  • Purification Method: If over-oxidized impurities are present, they can often be separated by column chromatography due to their increased polarity compared to the desired product.

Q4: The reaction seems to stall, and I have a significant amount of unreacted 2-chlorobenzenesulfonyl chloride even after extended reaction times. What could be the issue?

A4: Insufficient Basicity or Poor Solubility.

This issue can arise from a few factors:

  • Inadequate Base: The base used may not be strong enough to effectively deprotonate the thiomorpholine and drive the reaction to completion.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Base-Reagent Interaction: The base might be reacting with the solvent or other components in the reaction mixture, reducing its effective concentration.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Choice of Base: Consider using a stronger, non-nucleophilic base. Common choices include triethylamine or diisopropylethylamine. The pKa of the conjugate acid of the base should be significantly higher than that of protonated thiomorpholine.

  • Solvent Selection: Choose a solvent in which all reactants are soluble. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are often suitable choices. A co-solvent system might also be beneficial.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has indeed stalled or is just proceeding slowly.

Q5: How can I effectively purify the final product, 2-(Thiomorpholine-4-sulfonyl)benzonitrile, to remove the common side products?

A5: Purification Strategies.

The choice of purification method will depend on the nature and quantity of the impurities.

Purification Protocol:

  • Initial Workup: After the reaction is complete, a standard aqueous workup can be performed to remove water-soluble impurities like the sulfonic acid byproduct and excess base. This typically involves washing the organic layer with a dilute acid, water, and then brine.

  • Recrystallization: If the crude product is a solid, recrystallization can be a very effective method for purification. The choice of solvent is critical; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. Silica gel is a common stationary phase for the purification of sulfonamides. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from less polar starting materials and more polar side products.

III. Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductPotential CauseIdentification Method
2-Chlorobenzenesulfonic acidHydrolysis of 2-chlorobenzenesulfonyl chlorideLC-MS, 1H NMR (absence of sulfonyl chloride proton, presence of broad acid proton)
Thiomorpholine DimerOxidative coupling of thiomorpholineLC-MS (mass corresponding to twice the mass of thiomorpholine minus two hydrogens)
2-(Thiomorpholine-4-sulfonyl)benzonitrile S-oxideOver-oxidation of the productLC-MS (mass corresponding to the product + 16 amu), 1H NMR (downfield shift of protons adjacent to the sulfur)

IV. Experimental Protocols

General Procedure for the Synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: To the flask, add thiomorpholine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2-chlorobenzenesulfonyl chloride (1.05 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

V. Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products 2_chlorobenzenesulfonyl_chloride 2-Chlorobenzenesulfonyl Chloride product 2-(Thiomorpholine-4-sulfonyl)benzonitrile 2_chlorobenzenesulfonyl_chloride->product + Thiomorpholine + Base sulfonic_acid 2-Chlorobenzenesulfonic Acid 2_chlorobenzenesulfonyl_chloride->sulfonic_acid + H2O thiomorpholine Thiomorpholine dimer Thiomorpholine Dimer thiomorpholine->dimer Oxidation

Caption: Main reaction and common side reactions.

Troubleshooting Workflow

G start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis (Sulfonic Acid) start->check_hydrolysis anhydrous_conditions Implement Strict Anhydrous Conditions check_hydrolysis->anhydrous_conditions Yes check_dimer Check for Dimerization check_hydrolysis->check_dimer No anhydrous_conditions->check_dimer inert_atmosphere Ensure Inert Atmosphere check_dimer->inert_atmosphere Yes check_oxidation Check for Over-oxidation check_dimer->check_oxidation No inert_atmosphere->check_oxidation purification Optimize Purification (Chromatography) check_oxidation->purification Yes end Improved Yield and Purity check_oxidation->end No purification->end

Caption: A logical workflow for troubleshooting.

VI. References

  • Haszeldine, R. N. (1955). Journal of the Chemical Society, 2901.

  • King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.

  • Robertson, R. E. (1967). Sulf

Troubleshooting

Technical Support Center: Stability of 2-(Thiomorpholine-4-sulfonyl)benzonitrile Under Acidic Conditions

Welcome to the Technical Support Center for 2-(Thiomorpholine-4-sulfonyl)benzonitrile . This guide is engineered for researchers, analytical scientists, and drug development professionals who are synthesizing, formulatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Thiomorpholine-4-sulfonyl)benzonitrile . This guide is engineered for researchers, analytical scientists, and drug development professionals who are synthesizing, formulating, or analyzing this specific chemical intermediate.

Because this molecule contains multiple reactive moieties, understanding its exact behavior under acidic stress is critical for preventing yield loss during synthesis and ensuring accurate analytical quantification.

Section 1: Structural Liabilities & Degradation Pathways

The stability of 2-(Thiomorpholine-4-sulfonyl)benzonitrile under acidic conditions is dictated by two primary functional groups:

  • Benzonitrile Moiety : Nitriles are fundamentally susceptible to acid-catalyzed hydration. The reaction is initiated by the reversible protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the adjacent carbon. Subsequent rate-limiting nucleophilic attack by water yields a primary amide, which can further hydrolyze to a carboxylic acid under prolonged thermal stress (1).

  • Sulfonamide Linkage : While sulfonamides exhibit exceptionally high hydrolytic stability compared to standard carboxamides (2), they are not entirely immune to degradation. Under forced acidic conditions (e.g., refluxing concentrated HCl), the S-N bond undergoes cleavage.

G Parent 2-(Thiomorpholine-4-sulfonyl) benzonitrile Amide Primary Amide Intermediate (+18 Da) Parent->Amide Mild Acid / H2O (Nitrile Hydrolysis) Sulfonic 2-Cyanobenzenesulfonic Acid + Thiomorpholine Parent->Sulfonic Forced Acid / Heat (Sulfonamide Cleavage) Carboxylic Carboxylic Acid Derivative (+19 Da, loss of NH3) Amide->Carboxylic Strong Acid / Heat (Amide Hydrolysis)

Acid-catalyzed degradation pathways of 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

Section 2: Troubleshooting Guide

Q1: During Boc-deprotection of a related intermediate using 4M HCl in Dioxane, my LC-MS shows a major byproduct with a +18 Da mass shift. What is happening and how do I prevent it?

  • Causality : The +18 Da shift corresponds to the exact mass of one water molecule, indicating the acid-catalyzed hydration of your benzonitrile group to a primary benzamide. Nitriles are highly sensitive to moisture in the presence of strong acids. If your dioxane solvent or the starting material is not strictly anhydrous, the HCl acts as a catalyst to drive this hydration.

  • Solution : Ensure strictly anhydrous conditions. Use freshly opened, anhydrous 4M HCl in dioxane. Pre-dry your starting material using azeotropic distillation with toluene or high vacuum. Alternatively, switch to Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM), which is generally less prone to inducing nitrile hydrolysis if ambient moisture is controlled.

Q2: I subjected the compound to refluxing 6M HCl for 12 hours, and the molecule completely degraded into two fragments. Why did the sulfonamide cleave?

  • Causality : While sulfonamides possess high hydrolytic stability under physiological and mild acidic conditions (3), forced acidic conditions (>100°C in 6M HCl) protonate the sulfonamide nitrogen. This turns the amine (thiomorpholine) into a viable leaving group. Water then attacks the sulfonyl sulfur, cleaving the S-N bond to yield 2-cyanobenzenesulfonic acid and protonated thiomorpholine.

  • Solution : If you need to perform transformations that typically require harsh acids (e.g., ester hydrolysis elsewhere on a complex derivative), switch to milder enzymatic methods or base-catalyzed hydrolysis (LiOH/THF/H2O). Sulfonamides are generally more stable to mild aqueous base than to boiling strong acid.

Q3: Does the thiomorpholine ring undergo oxidation under acidic conditions?

  • Causality : Purely acidic conditions (e.g., HCl, TFA) do not inherently oxidize the thioether sulfur. However, if your acidic conditions involve oxidizing acids (like HNO3) or if there are peroxides present in your ethereal solvents (e.g., aged dioxane or THF), the sulfur will rapidly oxidize to a sulfoxide (+16 Da) or sulfone (+32 Da).

  • Solution : Always test ethereal solvents for peroxides before use. If oxidation is observed, flush your reaction vessels with argon and strictly utilize peroxide-free solvents.

Section 3: Quantitative Data: Hydrolytic Stability Profile

To provide a clear baseline for experimental design, the following table summarizes the expected stability of the compound's functional groups across different acidic pH levels at ambient and elevated temperatures.

ConditionpH RangeNitrile StabilitySulfonamide StabilityPrimary Degradant Observed
Mild Acid (25°C) pH 4.0 - 6.0Highly StableHighly StableNone (Stable > 1 year)
Strong Acid (25°C) pH 1.0 - 2.0Moderately StableHighly StableTrace Amide (+18 Da)
Strong Acid (80°C) pH < 1.0Unstable (t½ < 4h)Moderately StablePrimary Amide / Carboxylic Acid
Forced Acid (100°C+) 6M HClRapidly DegradesUnstable (Cleaves)Sulfonic Acid + Thiomorpholine
Section 4: Experimental Protocols
Protocol: Self-Validating Hydrolytic Stability Assessment

To empirically determine the stability boundary of 2-(Thiomorpholine-4-sulfonyl)benzonitrile for your specific downstream applications, use this self-validating forced degradation protocol.

Objective : Establish the exact time-temperature-acid threshold before nitrile hydration or sulfonamide cleavage occurs.

Materials :

  • 2-(Thiomorpholine-4-sulfonyl)benzonitrile (1 mg/mL stock in HPLC-grade Acetonitrile)

  • 0.1 M HCl, 1.0 M HCl, and 6.0 M HCl

  • Quenching Buffer: 1.0 M Ammonium Bicarbonate (pH 8.0)

Step-by-Step Methodology :

  • Preparation of Stress Vials : Aliquot 100 µL of the compound stock solution into three separate HPLC vials.

  • Acid Addition : Add 900 µL of 0.1 M HCl to Vial 1, 1.0 M HCl to Vial 2, and 6.0 M HCl to Vial 3. Seal tightly.

  • Thermal Incubation : Place all vials in a thermomixer set to 60°C.

  • Time-Course Sampling : At t = 1h, 4h, and 24h, extract a 50 µL aliquot from each vial.

  • Quenching (Critical Self-Validating Step) : Immediately transfer the 50 µL aliquot into 50 µL of the Quenching Buffer.

    • Causality: Neutralizing the acid instantaneously halts both nitrile hydrolysis and S-N cleavage. This ensures the LC-MS snapshot accurately reflects the degradation at the exact time of sampling, preventing further degradation while the sample sits in the autosampler queue.

  • LC-MS Analysis : Inject 5 µL onto a C18 column. Monitor the disappearance of the parent mass (M+H) and the appearance of +18 Da (amide) and cleavage fragments.

Workflow Prep Sample Prep (1 mg/mL in ACN) Stress Acid Stress (HCl at 60°C) Prep->Stress Sample Time-Course Sampling Stress->Sample Quench Immediate Quench (NH4HCO3, pH 8.0) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Self-validating experimental workflow for hydrolytic stability assessment.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I purify this compound using standard Reverse-Phase HPLC with 0.1% TFA? A: Yes. At room temperature, the brief exposure to 0.1% TFA (pH ~2.0) during chromatography and subsequent lyophilization is insufficient to trigger nitrile hydrolysis. The compound remains hydrolytically stable under typical analytical conditions.

Q: How does the thiomorpholine ring affect the sulfonamide's stability compared to a primary sulfonamide? A: Secondary sulfonamides (like the one formed with thiomorpholine) are generally more sterically hindered and slightly more lipophilic. This can marginally increase their resistance to aqueous acid hydrolysis compared to primary sulfonamides (e.g., methanesulfonamide). However, the dominant factor remains the inherent strength of the S-N bond.

Q: Is the compound sensitive to light under acidic conditions? A: Aromatic sulfonamides can be susceptible to photolytic degradation (4), but the primary degradation pathway under acidic stress remains hydrolytic. It is best practice to store acidic stock solutions in amber vials to prevent concurrent photolytic breakdown.

References
  • Title: Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides Source: Benchchem URL
  • Source: PubMed (Elsevier B.V.)
  • Source: Semantic Scholar (Journal of The Chemical Society-perkin Transactions 1)
  • Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight, structure, and purity. This guide offers an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(Thiomorpholine-4-sulfonyl)benzonitrile, a compound of interest due to its chemical motifs commonly found in medicinal chemistry.

This document is not a rigid protocol but a detailed scientific narrative designed to elucidate the fragmentation behavior of this specific molecule. We will explore the causal relationships behind the observed fragmentation pathways, grounding our analysis in established principles of mass spectrometry. By comparing the fragmentation of the parent molecule to its constituent functional groups, this guide aims to provide a robust framework for the identification and characterization of 2-(Thiomorpholine-4-sulfonyl)benzonitrile and related sulfonamide-containing compounds.

Predicted Fragmentation Pathway

The fragmentation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile under mass spectrometry, particularly with electrospray ionization (ESI), is predicted to be dominated by cleavages at the sulfonamide linkage and within the thiomorpholine ring. Aromatic sulfonamides are known to exhibit characteristic fragmentation patterns, often involving the loss of sulfur dioxide (SO₂).

A key fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂ (a neutral loss of 64 Da) through a rearrangement mechanism. This process is often observed in electrospray ionization mass spectrometry. The fragmentation of sulfonamides can also lead to other characteristic ions, and the specific pathways can be influenced by the nature of the substituents on the aromatic ring and the amine group.

The benzonitrile moiety is expected to be relatively stable, though loss of HCN (27 Da) from the benzonitrile ring is a known fragmentation pathway for this class of compounds. The thiomorpholine ring can undergo cleavage, leading to characteristic fragment ions. The protonated molecular ion of thiomorpholine itself is observed at m/z 104.

Based on these principles, a proposed fragmentation pathway for 2-(Thiomorpholine-4-sulfonyl)benzonitrile is illustrated below.

Fragmentation_Pathway M [M+H]⁺ 2-(Thiomorpholine-4-sulfonyl)benzonitrile m/z 269 F1 Loss of SO₂ [M+H-SO₂]⁺ m/z 205 M->F1 - SO₂ (64 Da) F2 Thiomorpholine Cation [C₄H₈NS]⁺ m/z 102 M->F2 Cleavage of S-N bond F3 Benzonitrile Sulfonyl Cation [C₇H₄N(SO₂)]⁺ m/z 166 M->F3 Cleavage of S-N bond F4 Benzonitrile Cation [C₇H₄N]⁺ m/z 102 F3->F4 - SO₂ (64 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reliable and reproducible mass spectrum of 2-(Thiomorpholine-4-sulfonyl)benzonitrile, a systematic approach is crucial. The following protocol outlines a robust methodology using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common and powerful technique for the analysis of pharmaceutical compounds.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-(Thiomorpholine-4-sulfonyl)benzonitrile at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is generally effective for sulfonamides, which can be readily protonated.

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is well-suited for this analysis.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

  • MS2 Fragmentation (Tandem MS):

    • Select the [M+H]⁺ ion (expected at m/z 269) as the precursor ion.

    • Apply collision-induced dissociation (CID) with a normalized collision energy in the range of 10-40 eV. The optimal collision energy should be determined experimentally to achieve a rich fragmentation spectrum.

  • Data Analysis: Identify the precursor ion and the major fragment ions in the MS2 spectrum. Compare the observed fragmentation pattern with the predicted pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution LC LC Separation (C18 Column) Working->LC MS Mass Spectrometry (ESI+) LC->MS MS1 MS1: Full Scan (Identify [M+H]⁺) MS->MS1 MS2 MS2: Tandem MS (Fragment [M+H]⁺) MS1->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis Comparison Compare with Predictions Analysis->Comparison

Caption: A generalized workflow for the LC-MS/MS analysis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the predicted key fragment ions for 2-(Thiomorpholine-4-sulfonyl)benzonitrile. This data provides a basis for comparison with experimentally obtained results and with the fragmentation of structurally related compounds.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Fragment Significance
269 ([M+H]⁺)20564[M+H-SO₂]⁺Characteristic loss for aromatic sulfonamides.
269 ([M+H]⁺)166103Benzonitrile sulfonyl cationCleavage of the thiomorpholine ring.
269 ([M+H]⁺)102167Thiomorpholine cationCleavage of the S-N bond.
16610264Benzonitrile cationSubsequent loss of SO₂ from the benzonitrile sulfonyl fragment.

Conclusion

The mass spectrometric fragmentation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile is anticipated to yield a characteristic pattern defined by the lability of the sulfonamide group and the structure of its constituent rings. The predicted loss of sulfur dioxide and the cleavage of the thiomorpholine moiety provide distinct diagnostic ions for structural confirmation. The experimental protocol detailed herein offers a robust starting point for researchers to obtain high-quality mass spectral data. By understanding the fundamental fragmentation mechanisms of aromatic sulfonamides and related structures, scientists can confidently identify and characterize this and similar molecules, accelerating research and development efforts.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: Rapid Communications in Mass Spectrometry. URL: [Link]

  • Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Source: ResearchGate. URL: [Link]

  • Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Source: Journal of AOAC International. URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Source: ResearchGate. URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Source: Bentham Science. URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Comparative

FTIR characteristic peaks of sulfonyl and nitrile groups in thiomorpholine derivatives

An In-Depth Analytical Guide to FTIR Characterization of Thiomorpholine Derivatives: Resolving Sulfonyl and Nitrile Functional Groups Chemical Context: Thiomorpholine Derivatives in Drug Design Thiomorpholine and its der...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to FTIR Characterization of Thiomorpholine Derivatives: Resolving Sulfonyl and Nitrile Functional Groups

Chemical Context: Thiomorpholine Derivatives in Drug Design

Thiomorpholine and its derivatives are highly privileged scaffolds in modern medicinal chemistry. Due to their unique structural geometry and the presence of both nitrogen and sulfur heteroatoms, these compounds are frequently utilized to optimize the pharmacokinetic profiles (e.g., LogP values) and target-binding affinities of drug candidates[1]. Recent pharmacological studies have demonstrated their efficacy as antimicrobial agents[1], as well as potent hypolipidemic and antioxidant compounds[2]. Furthermore, advanced nitric oxide-releasing morpholine and thiomorpholine derivatives have been synthesized to act as dual-action hypolipidemic and antioxidant agents[3].

During the synthetic optimization of these derivatives, functionalization often involves the introduction of strongly electron-withdrawing groups, such as sulfonyl ( −SO2​− ) and nitrile ( −C≡N ) moieties, to modulate target receptor interactions. Fourier-Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive analytical tool to verify the successful integration of these functional groups during multi-step syntheses.

Vibrational Signatures: Sulfonyl and Nitrile Groups

The accurate identification of functional groups relies on their characteristic vibrational frequencies, which are dictated by bond strength and atomic mass.

The Nitrile Group ( −C≡N ) The nitrile group is highly diagnostic in FTIR spectroscopy because its stretching vibration occurs in a spectral region (2200–2280 cm⁻¹) that is typically free from overlapping bands of other common organic functional groups[4]. The absorption is characterized by a sharp, medium-to-weak intensity peak, typically centered around 2235–2250 cm⁻¹ depending on the surrounding chemical environment (e.g., conjugation)[5],[6],[7].

The Sulfonyl Group ( −SO2​− ) Unlike the linear nitrile group, the non-linear sulfonyl group exhibits two distinct stretching modes due to the coupling of the two sulfur-oxygen double bonds: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration typically manifests as a strong, sharp peak in the 1300–1350 cm⁻¹ region[8],[7]. The corresponding symmetric stretching vibration appears as a similarly strong peak at lower frequencies, generally between 1120–1180 cm⁻¹[8].

Table 1: Characteristic Quantitative Vibrational Frequencies
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak AppearanceDiagnostic Reliability
Nitrile ( −C≡N ) Stretching2200 – 2280Sharp, Medium/WeakHigh (Isolated region)
Sulfonyl ( −SO2​− ) Asymmetric Stretch1300 – 1350Sharp, StrongHigh
Sulfonyl ( −SO2​− ) Symmetric Stretch1120 – 1180Sharp, StrongMedium (Can overlap with C-O)

Objective Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid thiomorpholine derivatives, the choice of sample presentation—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—profoundly impacts spectral quality, quantitative accuracy, and workflow efficiency[9].

Attenuated Total Reflectance (ATR-FTIR) ATR has become the dominant technique for routine pharmaceutical quality control due to its minimal sample preparation requirements[10]. The sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[10]. Causality of Spectral Shifts: The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the IR radiation. Consequently, absorption bands at lower wavenumbers (longer wavelengths), such as the symmetric sulfonyl stretch at ~1150 cm⁻¹, will appear artificially intensified compared to high-wavenumber bands, like the nitrile stretch at ~2250 cm⁻¹.

KBr Pellet Transmission The KBr pellet method remains the gold standard for definitive compound identification and quantitative analysis[11]. By diluting the sample in an IR-inactive KBr matrix, the technique adheres strictly to the Beer-Lambert law, making it ideal for trace analysis and cross-referencing with historical transmission libraries[11],[9]. Causality of Preparation Rigor: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, broad interference bands will appear at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bending), potentially masking critical amine or amide signals in the thiomorpholine scaffold[10].

Table 2: Performance Comparison for Thiomorpholine Analysis
ParameterATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)
Relative Peak Intensity Wavelength-dependent (requires correction)True to Beer-Lambert Law
Sensitivity (Trace Analysis) Low (Surface level penetration only)High (Bulk sample analysis)
Moisture Interference MinimalHigh (KBr is hygroscopic)
Best Use Case High-throughput screening, Routine QCQuantitative analysis, Library matching

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflows, the following protocols are designed as self-validating systems. Proceed to the next step only if the validation criteria are met.

Protocol A: High-Resolution KBr Pellet Transmission

Objective: Obtain a quantitative, library-grade spectrum of a synthesized thiomorpholine derivative.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Keep stored in a desiccator.

  • Matrix Blank Validation (System Check): Press a pellet using only the dried KBr (100 mg). Acquire a background scan.

    • Validation Check: The baseline must be flat with >95% transmittance. If peaks at 3400 cm⁻¹ or 1640 cm⁻¹ exceed 2% absorbance, moisture is present. Discard the batch and re-dry the KBr.

  • Sample Grinding (Causality): Weigh 1-2 mg of the thiomorpholine derivative and 100 mg of KBr. Grind thoroughly in an agate mortar for 3-5 minutes.

    • Causality: The sample particle size must be reduced to <2 μm. If particles are larger than the wavelength of the incident IR light, anomalous scattering (the Christiansen effect) will occur, causing sloping baselines and distorted peak shapes.

  • Vacuum Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to evacuate trapped air, then apply 10 tons of hydraulic pressure for 5 minutes.

    • Causality: The vacuum prevents the formation of opaque micro-voids. The high pressure cold-welds the KBr into a continuous, optically transparent crystalline lattice.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol B: Rapid ATR-FTIR Screening

Objective: Rapidly confirm the presence of sulfonyl or nitrile groups in intermediate fractions.

  • Crystal Cleaning & Validation (System Check): Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Run a background scan.

    • Validation Check: The background energy profile must be smooth. Any sharp peaks around 2900 cm⁻¹ indicate residual organic contamination from previous samples. Reclean until the baseline is completely flat.

  • Sample Application: Place ~5 mg of the solid thiomorpholine derivative directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Intimate optical contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure results in low signal-to-noise ratios.

  • Acquisition & Correction: Acquire 16 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to adjust the relative peak intensities, compensating for the wavelength-dependent penetration depth.

Analytical Decision Workflow

FTIR_Workflow Synth Synthesized Thiomorpholine Derivative Goal Select Analytical Goal Synth->Goal ATR ATR-FTIR Method (High-Throughput) Goal->ATR Routine QC KBr KBr Pellet Method (High Sensitivity) Goal->KBr Trace Analysis ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind 1:100 with KBr Press at 10 Tons KBr->KBr_Prep Detect Spectral Acquisition Nitrile: ~2240 cm⁻¹ Sulfonyl: ~1330 & ~1150 cm⁻¹ ATR_Prep->Detect KBr_Prep->Detect Valid Cross-Validate (NMR / Mass Spec) Detect->Valid

FTIR Sampling Decision Workflow for Thiomorpholine Derivatives

References

  • Nitrile glove composition and performance—Substandard properties and inaccurate packaging information. ResearchGate.[Link]

  • Synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivative. Fortune Journals.[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution.[Link]

  • Interpreting Infrared Spectra. Specac Ltd.[Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate.[Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate.[Link]

  • The SHAP Explainer Model for Binary Classifiers Detecting Functional Groups in Molecules Based on FTIR Spectra. MDPI.[Link]

  • FTIR Functional Group Database Table with Search. InstaNANO.[Link]

  • Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic and Antioxidant Agents. ACS Publications.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.[Link]

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 2-(Thiomorpholine-4-sulfonyl)benzonitrile

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development, directly impacting the safety and efficacy of the final drug product. This guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development, directly impacting the safety and efficacy of the final drug product. This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(Thiomorpholine-4-sulfonyl)benzonitrile. Moving beyond a simple procedural outline, this document delves into the scientific rationale behind experimental choices, compares viable alternatives, and culminates in a method that is fit for its intended purpose in a regulated environment.

The Analyte: A Profile of 2-(Thiomorpholine-4-sulfonyl)benzonitrile

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 2-(Thiomorpholine-4-sulfonyl)benzonitrile possesses a unique combination of functional groups that dictate its chromatographic behavior.

  • Structural Features: The molecule contains a polar sulfonamide group, a moderately hydrophobic benzonitrile moiety, and a thiomorpholine ring. This results in a compound of intermediate polarity, requiring a careful balance of hydrophobic and polar interactions for effective separation.

  • Chromatophoric Properties: The benzonitrile group acts as a strong chromophore, making UV detection a highly suitable and sensitive choice. A preliminary scan would be conducted to identify the wavelength of maximum absorbance (λmax) to ensure optimal signal response.

  • Analytical Challenges: The primary challenge lies in developing a method that not only quantifies the main peak but also resolves it from all potential process-related impurities (starting materials, by-products) and degradation products that could form under stress conditions.

Strategic Workflow: From Screening to Validation

A systematic, phased approach is crucial for developing a high-quality HPLC method efficiently. The workflow is logically structured to build upon the findings of each preceding stage, ensuring a scientifically sound and robust final method.

MethodDevelopmentWorkflow cluster_Phase1 Phase 1: Initial Method Screening cluster_Phase2 Phase 2: Systematic Optimization cluster_Phase3 Phase 3: Specificity & Validation A Define Analytical Target Profile B Screen Diverse Column Chemistries (C18, Phenyl, Biphenyl) A->B C Test Initial Mobile Phases (Acetonitrile vs. Methanol) B->C D Optimize Mobile Phase (pH, Buffer, Organic Ratio) C->D Select Lead Conditions E Refine Gradient Profile & Flow Rate D->E F Evaluate Column Temperature E->F G Conduct Forced Degradation Studies H Validate Method per ICH Q2(R1) G->H I Finalize Method Parameters H->I

Figure 1: A structured workflow for HPLC method development, progressing from initial screening and optimization to final validation.

Phase 1: Comparative Screening of Stationary Phases

The objective of the initial screening phase is to identify the most promising stationary phase chemistry that provides good peak shape, adequate retention, and unique selectivity for the analyte and its related substances.[1] Reversed-phase HPLC is the technique of choice for this moderately polar compound.[2][3]

Experimental Protocol: Column Screening

  • System: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV detector.

  • Analyte: A solution of 2-(Thiomorpholine-4-sulfonyl)benzonitrile (approx. 0.5 mg/mL) in a 50:50 acetonitrile/water diluent.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 254 nm

    • Gradient: A generic, fast gradient (e.g., 5-95% B in 10 minutes) is employed to elute all components.

Comparative Data and Rationale

Column ChemistryRetention Factor (k)Tailing Factor (Tf)Selectivity (α)Rationale & Insights
C18 (Octadecylsilane) 5.21.41.1The C18 column provides retention primarily through hydrophobic interactions.[1] The observed peak tailing suggests potential secondary interactions between the polar sulfonamide group and residual silanols on the silica surface.
Phenyl-Hexyl 4.81.21.3The phenyl phase introduces π-π interactions with the benzonitrile ring, offering a different selectivity compared to the C18 phase.[4] This often results in better peak shapes for aromatic compounds.
Biphenyl 6.01.01.5Biphenyl columns provide enhanced π-π interactions and can offer superior selectivity for aromatic compounds with polar groups.[5] This column demonstrates the best initial performance with excellent peak symmetry and selectivity.

Phase 2: Mobile Phase and Gradient Optimization

With the Biphenyl column chosen, the focus shifts to refining the mobile phase and gradient to achieve optimal resolution and analysis time.[6][7][8]

Experimental Protocol: Optimization

  • Mobile Phase Modifier Comparison: The initial 0.1% formic acid is compared with 10 mM ammonium formate buffer at pH 3.0. Buffers are crucial for controlling the ionization state of analytes and improving peak shape and reproducibility.[3]

  • Gradient Profile Adjustment: The gradient slope is shallowed around the elution time of the main peak to maximize the resolution of closely eluting impurities. A longer, shallower gradient (e.g., 20-60% B over 20 minutes) will be compared against a steeper gradient.[6]

  • Temperature Evaluation: The effect of column temperature (e.g., 30 °C vs. 40 °C) is assessed. Higher temperatures can improve efficiency by reducing mobile phase viscosity but may also impact the stability of the analyte.

The optimization process reveals that a mobile phase containing 10 mM ammonium formate at pH 3.0 with a shallow gradient at 40 °C provides the best balance of resolution, peak shape, and run time.

Phase 3: Forced Degradation & Method Validation

A critical requirement for a purity method is that it must be stability-indicating. This is established through forced degradation (stress testing) studies, as mandated by ICH guideline Q1A(R2).[9][10][11][12][13] The goal is to generate potential degradation products and prove the analytical method can separate them from the intact API.[14][15][16][17]

Experimental Protocol: Forced Degradation

Solutions of the API are subjected to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at ambient temperature

  • Thermal: 80 °C dry heat

  • Photolytic: Exposure to light as per ICH Q1B guidelines

ForcedDegradation cluster_stress Stress Conditions cluster_degradants Degradation Products API 2-(Thiomorpholine-4-sulfonyl)benzonitrile (Intact API) Stress Acid Hydrolysis Base Hydrolysis Oxidation Thermal/Photo API->Stress:f0 API->Stress:f1 API->Stress:f2 API->Stress:f3 Degradants Impurity 1 Impurity 2 Impurity 3 ... Stress:f0->Degradants:d0 Stress:f1->Degradants:d1 Stress:f2->Degradants:d2 Stress:f3->Degradants:d3

Sources

Comparative

A Practical Guide to the Structural Elucidation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile via X-ray Crystallography

A Comparative and Methodological Handbook for Researchers As a Senior Application Scientist, this guide provides a comprehensive framework for the crystallographic analysis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile. W...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative and Methodological Handbook for Researchers

As a Senior Application Scientist, this guide provides a comprehensive framework for the crystallographic analysis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile. While a definitive crystal structure for this specific molecule is not yet publicly available in databases such as the Cambridge Structural Database (CSD), this document will equip researchers with the necessary protocols and comparative data to successfully determine and interpret its three-dimensional structure.[1][2] By leveraging data from structurally related compounds, we can anticipate key structural features and potential intermolecular interactions that will be crucial for a thorough analysis.

The Significance of Structural Analysis for Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules is paramount as it dictates their interaction with biological targets, and influences their physicochemical properties such as solubility and stability.[4] For 2-(Thiomorpholine-4-sulfonyl)benzonitrile, a molecule combining the sulfonamide, thiomorpholine, and benzonitrile moieties, a high-resolution crystal structure would provide invaluable insights for drug design and development.

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process.[4] This section outlines a detailed, self-validating protocol for the single-crystal X-ray diffraction of 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

Step 1: Crystallization – The Art of Growing Quality Crystals

The prerequisite for any X-ray crystallography experiment is a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).[6]

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by assessing the solubility of 2-(Thiomorpholine-4-sulfonyl)benzonitrile in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapors into the compound solution can induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C) to promote crystal growth.

Causality Behind the Choices: The goal of these techniques is to allow molecules to slowly and orderly arrange themselves into a crystal lattice, minimizing defects. The choice of solvent is critical as it influences molecular conformation and packing.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[4][6]

Data Collection Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.[4] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is collected by a detector.[4][6]

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[4]

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[4]

The following diagram illustrates the general workflow for determining a small molecule crystal structure:

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis: Learning from Analogs

In the absence of a determined structure for 2-(Thiomorpholine-4-sulfonyl)benzonitrile, we can predict its key structural features by examining the crystal structures of related compounds.

The Benzenesulfonamide Moiety

The conformation of the sulfonamide group is crucial for its biological activity. In many sulfonamide structures, the sulfonamide group is not coplanar with the benzene ring.[4]

CompoundTorsion Angle (C-C-S-N)Reference
SulfanilamideTwisted[4]
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamidePlanar due to intramolecular H-bond[3][5]

For 2-(Thiomorpholine-4-sulfonyl)benzonitrile, we can anticipate a twisted conformation between the benzene ring and the sulfonamide group, a common feature in many sulfonamide structures.[4]

The Thiomorpholine Ring Conformation

The thiomorpholine ring, a saturated heterocycle, typically adopts a stable chair conformation.[7][8][9]

CompoundThiomorpholine ConformationReference
2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanoneChair[7]
4-(4-Nitrophenyl)thiomorpholineChair[8][9]

It is highly probable that the thiomorpholine ring in 2-(Thiomorpholine-4-sulfonyl)benzonitrile will also exhibit a chair conformation.

The 2-Benzonitrile Substituent

The nitrile group is a strong electron-withdrawing group and can participate in intermolecular interactions. The positioning of the nitrile group at the 2-position of the benzene ring will likely influence the overall molecular packing in the crystal lattice.

Anticipated Intermolecular Interactions

The crystal packing of 2-(Thiomorpholine-4-sulfonyl)benzonitrile will be governed by a variety of intermolecular forces. Based on the functional groups present, we can predict the following interactions:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are likely to act as hydrogen bond acceptors, forming weak C-H···O interactions with neighboring molecules.

  • C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor.

  • π-π Stacking: The benzene rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[3][5]

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the solid state.

Conclusion and Future Work

This guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of 2-(Thiomorpholine-4-sulfonyl)benzonitrile. By following the detailed experimental protocols and utilizing the comparative data from related structures, researchers can confidently approach the structural elucidation of this and other novel sulfonamide derivatives. The successful determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing a deeper understanding of the structure-property relationships in this important class of molecules. The resulting Crystallographic Information File (CIF) should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[10][11]

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. PMC - NIH. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Thiomorpholine | C4H9NS | CID 67164. PubChem - NIH. [Link]

  • (PDF) The Crystallographic Information File (CIF). ResearchGate. [Link]

  • Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. [Link]

  • (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile. PMC. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • CSD The Cambridge Structural Database | BSMFN - Biblioteca - UniGe. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC - NIH. [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. Science Publishing Group. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-(Thiomorpholine-4-sulfonyl)benzonitrile Isomers

Abstract The robust separation of positional isomers (regioisomers) is a critical challenge in pharmaceutical development, directly impacting purity, safety, and efficacy. This guide provides a comprehensive comparison o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust separation of positional isomers (regioisomers) is a critical challenge in pharmaceutical development, directly impacting purity, safety, and efficacy. This guide provides a comprehensive comparison of chromatographic strategies for resolving the 2-, 3-, and 4-isomers of 2-(Thiomorpholine-4-sulfonyl)benzonitrile, a compound structure relevant to modern drug discovery. We delve into the mechanistic principles and provide detailed experimental protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). By presenting objective performance data and explaining the scientific rationale behind each approach, this guide equips researchers, scientists, and drug development professionals to select and optimize the most effective separation strategy for their specific analytical or preparative needs.

The Analytical Challenge: Resolving Regioisomers

The synthesis of substituted aromatic rings often yields a mixture of positional isomers. In the case of 2-(Thiomorpholine-4-sulfonyl)benzonitrile, the synthetic route can lead to the co-formation of the 3- and 4-isomers (Figure 1). These regioisomers share the same molecular weight and elemental composition, and often exhibit very similar physicochemical properties, making their separation a non-trivial task.[1][2]

Figure 1: Chemical Structures of the (Thiomorpholine-4-sulfonyl)benzonitrile Isomers

  • 2-(Thiomorpholine-4-sulfonyl)benzonitrile (Ortho)

  • 3-(Thiomorpholine-4-sulfonyl)benzonitrile (Meta)

  • 4-(Thiomorpholine-4-sulfonyl)benzonitrile (Para)

The subtle differences in their dipole moments and polarity, arising from the varied substitution patterns on the benzonitrile ring, are the key to their chromatographic separation. A successful method must exploit these small differences to achieve baseline resolution, which is essential for accurate quantitation and impurity profiling.

Method Development & Comparative Analysis

To address this challenge, we evaluated three distinct and powerful chromatographic techniques. The use of multiple, different methods is known as an orthogonal approach, which enhances the reliability of analytical results by ensuring that no impurities are missed.[3][4][5]

Reversed-Phase HPLC (RP-HPLC): The Industry Standard

RP-HPLC separates molecules based on their relative hydrophobicity. It is the workhorse of the pharmaceutical industry for its robustness and wide applicability.

Causality and Rationale: We selected a C18 stationary phase, as it provides a strong hydrophobic surface for interaction.[6][7][8] The isomers, differing slightly in polarity, will have different affinities for the non-polar stationary phase versus the polar mobile phase. The elution order is typically para, meta, then ortho, as the more symmetrical para-isomer tends to be slightly less polar. The use of a phenyl-based column (e.g., Phenyl-Hexyl) could also be a good choice, as it can offer alternative selectivity through π–π interactions with the aromatic ring of the isomers.[9]

Detailed Experimental Protocol: RP-HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 ACN/Water

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC is an excellent orthogonal technique to RP-HPLC because it separates compounds based on their hydrophilicity, essentially the opposite of reversed-phase.[10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12][13][14]

Causality and Rationale: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase.[14][15] Polar analytes partition into this layer and are retained longer. This mechanism is highly sensitive to subtle differences in polarity among isomers. We anticipate an elution order that is the reverse of that seen in RP-HPLC. HILIC is particularly advantageous for its compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[10]

Detailed Experimental Protocol: HILIC

  • Column: Bare Silica or Diol, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: Acetonitrile (ACN) with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL in 90:10 ACN/Water

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase.[16] It is renowned for its high efficiency and speed, often providing separations that are 3 to 5 times faster than HPLC.[17][18]

Causality and Rationale: The low viscosity and high diffusivity of supercritical CO₂ lead to rapid mass transfer, which allows for very high flow rates without sacrificing resolution.[16][19] SFC is considered a form of normal-phase chromatography, where separation is governed by interactions with a polar stationary phase. By adding a small amount of an organic modifier (like methanol), the polarity of the mobile phase can be fine-tuned to achieve optimal selectivity for the isomers.[16][18] This technique is particularly powerful for separating isomers and structurally similar compounds.[17][20]

Detailed Experimental Protocol: SFC

  • Column: Diol or Amino, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol

  • Gradient: 5% B to 25% B over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL in Methanol

Performance Comparison and Data Summary

To provide an objective comparison, a mixture of the three isomers was analyzed using the protocols described above. The key performance metrics are summarized in Table 1.

Table 1: Comparative Performance Data for Isomer Separation

ParameterRP-HPLCHILICSFC
Analysis Time (min) 25186
Resolution (Rs) between 2- & 3- isomers 1.82.12.5
Resolution (Rs) between 3- & 4- isomers 2.22.42.9
Relative Solvent Consumption HighMediumLow (Green)
Orthogonality to RP-HPLC N/AHighHigh
Throughput LowMediumHigh

Data presented are representative and may vary based on specific instrumentation and column batches.

Workflow and Method Selection

The choice of the optimal chromatographic method depends on the specific analytical goal. The following workflow and decision matrix can guide the selection process.

Diagram: General Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Sample Sample containing Isomers Screen Screen on Orthogonal Columns (e.g., C18, HILIC, SFC) Sample->Screen Optimize Optimize Best Method (Gradient, Temp, Flow Rate) Screen->Optimize Select best candidate(s) Check Resolution (Rs) > 1.5? Optimize->Check Check->Optimize No, re-optimize Validate Method Validation (ICH) Check->Validate Yes Apply Apply to Routine Analysis (QC, Prep, etc.) Validate->Apply

Caption: A streamlined workflow for chromatographic method development.

Diagram: Decision Matrix for Method Selection

G cluster_methods Goal What is the Primary Goal? node_robust Robust QC Method Goal->node_robust node_ortho Orthogonal Confirmation Goal->node_ortho node_speed High Throughput / Speed Goal->node_speed node_prep Preparative Scale Goal->node_prep RP_HPLC RP-HPLC HILIC HILIC SFC SFC node_robust->RP_HPLC Reason: Industry standard, well-understood. node_ortho->HILIC Reason: Different selectivity, confirms peak purity. node_speed->SFC Reason: Fastest analysis time, 'green' solvent. node_prep->SFC Reason: Easy fraction collection, fast solvent removal.

Caption: A decision matrix to guide the selection of the optimal method.

Conclusion and Recommendations

All three techniques—RP-HPLC, HILIC, and SFC—are capable of separating the positional isomers of 2-(Thiomorpholine-4-sulfonyl)benzonitrile.

  • RP-HPLC remains a reliable and robust choice for routine quality control, though it has the longest analysis time.

  • HILIC provides excellent orthogonal selectivity, making it the ideal secondary method to confirm the purity of a primary peak and ensure no impurities are co-eluting.[11]

  • SFC is the superior choice for high-throughput screening and preparative applications. Its combination of speed, high resolution, and reduced environmental impact makes it a powerful, modern alternative to traditional HPLC.[17][18][20]

For comprehensive characterization of these isomers, a dual-method approach using RP-HPLC as the primary method and HILIC or SFC as a secondary, orthogonal method is strongly recommended.[3][4] This strategy provides the highest level of confidence in analytical data, which is paramount in a regulated drug development environment.

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